2,2-Dimethylbutanoic acid-d11
Description
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Structure
3D Structure
Properties
Molecular Formula |
C6H12O2 |
|---|---|
Molecular Weight |
127.23 g/mol |
IUPAC Name |
3,3,4,4,4-pentadeuterio-2,2-bis(trideuteriomethyl)butanoic acid |
InChI |
InChI=1S/C6H12O2/c1-4-6(2,3)5(7)8/h4H2,1-3H3,(H,7,8)/i1D3,2D3,3D3,4D2 |
InChI Key |
VUAXHMVRKOTJKP-BIQBMNTRSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C(C(=O)O)(C([2H])([2H])[2H])C([2H])([2H])[2H] |
Canonical SMILES |
CCC(C)(C)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Physicochemical Properties and Applications of 2,2-Dimethylbutanoic Acid-d11
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physical properties of 2,2-Dimethylbutanoic acid-d11, a deuterated analog of 2,2-dimethylbutanoic acid. This document details experimental protocols for its synthesis and its application as an internal standard in quantitative analysis.
Core Physical Properties
Table 1: Physical and Chemical Properties of this compound and its Non-deuterated Analog
| Property | This compound | 2,2-Dimethylbutanoic Acid |
| Molecular Formula | C₆HD₁₁O₂[1] | C₆H₁₂O₂ |
| Molecular Weight | 127.23 g/mol [1] | 116.16 g/mol [2][3] |
| CAS Number | 1219804-04-2[1] | 595-37-9[2][3] |
| Appearance | Colorless to pale yellow liquid[1] | Clear colorless to pale yellow liquid[2] |
| Melting Point | Not specified (Est. approx. -14 °C) | -14 °C[2][3][4] |
| Boiling Point | Not specified (Est. approx. 186-190 °C) | 186-190 °C[2][3][5] |
| Density | Not specified (Est. approx. 0.926-0.928 g/mL at 25 °C) | 0.926 - 0.928 g/mL at 25 °C[3][6] |
| Refractive Index | Not specified (Est. approx. 1.4154 at 20 °C) | 1.4154 at 20 °C[2][3][6] |
| Solubility | ≥ 200 mg/mL in DMSO[1] | Soluble in organic solvents such as ethanol, methanol, isopropanol, and acetone.[2] |
| Isotopic Purity | 98 atom % D[7] | Not applicable |
Experimental Protocols
Synthesis of this compound
While a specific synthetic protocol for this compound is not detailed in the literature, general methods for the synthesis of deuterated carboxylic acids can be adapted. A practical approach involves the decarboxylative deuteration of a suitable precursor.[8][9]
Methodology: Decarboxylative Deuteration
-
Precursor Synthesis: Synthesize a derivative of malonic acid with the required carbon skeleton of 2,2-dimethylbutanoic acid.
-
Hydrogen/Deuterium (B1214612) Exchange: The precursor is subjected to a hydrogen/deuterium exchange reaction in the presence of deuterium oxide (D₂O) as the deuterium source. This step is often catalyzed.[10]
-
Decarboxylation: Subsequent decarboxylation of the deuterated malonic acid derivative yields the final product, this compound.[10]
-
Purification: The product can be purified using standard techniques such as distillation or chromatography.
Application as an Internal Standard in LC-MS/MS Pharmacokinetic Studies
This compound is an ideal internal standard for the quantification of 2,2-dimethylbutanoic acid and related compounds in biological matrices due to its similar chemical and physical properties to the analyte, but with a distinct mass.[11]
Methodology: Quantitative Analysis using a Deuterated Internal Standard
-
Sample Preparation:
-
To a known volume of biological matrix (e.g., plasma, urine), add a precise amount of this compound solution of a known concentration.
-
Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge the sample to pellet the precipitated proteins.
-
The supernatant, containing the analyte and the internal standard, is then transferred for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Separation is typically achieved on a reverse-phase C18 column. The mobile phase usually consists of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with an additive like formic acid to improve ionization. A gradient elution is commonly employed to achieve optimal separation.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard are monitored.
-
-
Quantification:
-
A calibration curve is generated by analyzing a series of standards with known concentrations of the analyte and a constant concentration of the internal standard.
-
The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.
-
The concentration of the analyte in the unknown samples is then determined from this calibration curve.
-
Workflow for Pharmacokinetic Analysis
The following diagram illustrates a typical workflow for a pharmacokinetic study utilizing this compound as an internal standard.
Caption: Workflow for a pharmacokinetic study using this compound as an internal standard.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2,2-Dimethylbutyric Acid Supplier | 595-37-9 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]
- 3. 2,2-Dimethylbutyric acid, 97% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. 2,2-Dimethylbutyric acid, 97% | Fisher Scientific [fishersci.ca]
- 6. 2,2-Dimethylbutyric acid | 595-37-9 [chemicalbook.com]
- 7. cdnisotopes.com [cdnisotopes.com]
- 8. hysz.nju.edu.cn [hysz.nju.edu.cn]
- 9. A highly selective decarboxylative deuteration of carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A practical and environmentally friendly protocol for synthesis of α-deuterated carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. resolvemass.ca [resolvemass.ca]
2,2-Dimethylbutanoic acid-d11 chemical structure and formula
This technical guide provides a comprehensive overview of the chemical structure, formula, and key properties of 2,2-Dimethylbutanoic acid-d11, a deuterated analog of 2,2-Dimethylbutanoic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry who utilize stable isotope-labeled compounds.
Chemical Structure and Formula
2,2-Dimethylbutanoic acid is a branched-chain carboxylic acid.[1] Its deuterated form, this compound, is a synthetic isotopologue where eleven hydrogen atoms have been replaced by deuterium (B1214612) atoms. This substitution is strategically placed on the methyl and ethyl groups, leaving the carboxylic acid proton intact.
The chemical structures of both 2,2-Dimethylbutanoic acid and its deuterated analog are depicted below.
Quantitative Data Summary
The key quantitative properties of 2,2-Dimethylbutanoic acid and its deuterated form are summarized in the table below for easy comparison.
| Property | 2,2-Dimethylbutanoic acid | This compound |
| Chemical Formula | C₆H₁₂O₂[1][2][3] | C₆HD₁₁O₂[4] |
| Molecular Weight | 116.16 g/mol [2] | 127.23 g/mol [4] |
| CAS Number | 595-37-9[2][3] | 1219804-04-2[4] |
| Appearance | Colorless liquid[1] | Colorless to light yellow liquid[4] |
Experimental Applications
This compound is primarily utilized as an internal standard in analytical methodologies. The incorporation of stable heavy isotopes of elements like hydrogen and carbon into drug molecules is a common practice for quantification during drug development.[4] Deuteration, in particular, has gained attention for its potential to influence the pharmacokinetic and metabolic profiles of drugs.[4]
Role as an Internal Standard
Due to its mass difference from the non-deuterated form, this compound is an ideal internal standard for quantitative analysis using techniques such as:
-
Nuclear Magnetic Resonance (NMR)
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
The experimental workflow for using a deuterated internal standard is outlined below.
Synthesis and Reactivity
While specific synthesis protocols for this compound are proprietary, the synthesis of its non-deuterated counterpart can be achieved through methods like the oxidation of the corresponding alcohol or the carbonylation of specific alkenes.[5] 2,2-Dimethylbutanoic acid undergoes typical reactions of carboxylic acids, such as esterification and amidation, making it a versatile intermediate in organic synthesis.[1][5] The deuterated analog is expected to exhibit similar chemical reactivity.
Solubility and Storage
2,2-Dimethylbutanoic acid is moderately soluble in water and soluble in many organic solvents like ether and chloroform.[5] The deuterated form is soluble in DMSO.[4] For long-term stability, this compound in its pure form should be stored at -20°C.[4] If prepared as a stock solution in a solvent, it should be stored at -80°C for up to six months or -20°C for up to one month.[4]
References
- 1. CAS 595-37-9: 2,2-Dimethylbutanoic acid | CymitQuimica [cymitquimica.com]
- 2. 2,2-Dimethylbutanoic acid | C6H12O2 | CID 11684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Butanoic acid, 2,2-dimethyl- [webbook.nist.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. solubilityofthings.com [solubilityofthings.com]
A Technical Guide to 2,2-Dimethylbutanoic acid-d11 (CAS: 1219804-04-2) for Researchers and Drug Development Professionals
An in-depth examination of the properties, applications, and analytical methodologies of the stable isotope-labeled compound, 2,2-Dimethylbutanoic acid-d11.
This technical guide provides a comprehensive overview of this compound, a deuterated analog of 2,2-Dimethylbutanoic acid. Designed for researchers, scientists, and professionals in drug development, this document details the compound's chemical and physical properties, its primary application as an internal standard in quantitative analysis, and relevant biological context. The guide includes structured data tables, detailed experimental protocols, and visualizations of key processes to facilitate its use in a laboratory setting.
Compound Overview
This compound is the deuterium-labeled form of 2,2-Dimethylbutanoic acid, a branched-chain fatty acid. The non-labeled compound is a known metabolite of the cholesterol-lowering drug, simvastatin (B1681759).[1] Due to its stable isotope label, this compound serves as an invaluable tool in analytical chemistry, particularly in mass spectrometry-based quantification.[2][3] It is primarily used as an internal standard to improve the accuracy and precision of measurements of its non-labeled counterpart in various biological matrices.[2][3]
The unlabelled form, 2,2-dimethylbutanoic acid, has been investigated for its therapeutic potential in conditions such as β-thalassemia and other hemoglobinopathies.
Chemical and Physical Properties
The fundamental properties of this compound and its non-deuterated analog are summarized in the tables below.
| Property | This compound |
| CAS Number | 1219804-04-2 |
| Molecular Formula | C₆HD₁₁O₂ |
| Molecular Weight | 127.23 g/mol [2][3] |
| Appearance | Liquid[2] |
| Color | Colorless to light yellow[2] |
| Purity | Typically ≥98% or ≥99% |
| Synonyms | 3,3,4,4,4-pentadeuterio-2,2-bis(trideuteriomethyl)butanoic acid |
| Storage Temperature | 2-8°C or -20°C for long-term storage[2] |
| Property | 2,2-Dimethylbutanoic acid (non-deuterated) |
| CAS Number | 595-37-9 |
| Molecular Formula | C₆H₁₂O₂ |
| Molecular Weight | 116.16 g/mol [1] |
| Appearance | Colorless liquid |
| Solubility | Moderately soluble in water, soluble in organic solvents like ether and chloroform.[4] |
Solubility and Storage
This compound is readily soluble in organic solvents such as DMSO.[2] For long-term stability, it is recommended to store the pure compound at -20°C.[2] Stock solutions in solvent can be stored at -80°C for up to six months.[2]
Biological Significance and Metabolism
The non-deuterated analog, 2,2-dimethylbutanoic acid, is a metabolite of the widely prescribed statin, simvastatin. Simvastatin is a prodrug that is hydrolyzed in the body to its active form. The 2,2-dimethylbutyryl side chain of simvastatin can be cleaved, leading to the formation of 2,2-dimethylbutanoic acid.[1]
Experimental Protocols
Use as an Internal Standard in LC-MS/MS Analysis
Deuterated internal standards are the gold standard for quantitative analysis using mass spectrometry.[2] The following protocol is a general guideline for using this compound as an internal standard for the quantification of 2,2-dimethylbutanoic acid in a biological matrix.
Objective: To accurately quantify the concentration of 2,2-dimethylbutanoic acid in a plasma sample.
Materials:
-
This compound (Internal Standard, IS)
-
2,2-Dimethylbutanoic acid (Analyte standard)
-
Blank plasma (from the same species as the samples)
-
Acetonitrile (B52724) (ACN)
-
Formic acid (FA)
-
Water (LC-MS grade)
-
LC-MS/MS system
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the analyte standard (e.g., 1 mg/mL in methanol).
-
Prepare a stock solution of the IS, this compound (e.g., 1 mg/mL in methanol).
-
-
Preparation of Calibration Standards and Quality Control (QC) Samples:
-
Serially dilute the analyte stock solution to prepare working solutions at various concentrations.
-
Spike the working solutions into blank plasma to create calibration standards at a range of concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of each calibration standard, QC sample, and unknown plasma sample in a microcentrifuge tube, add a fixed amount of the IS working solution (e.g., 10 µL of a 1 µg/mL solution).
-
Vortex briefly.
-
Add a protein precipitation agent, such as acetonitrile (e.g., 200 µL).
-
Vortex vigorously for 1-2 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: e.g., 0.4 mL/min.
-
Injection Volume: e.g., 5 µL.
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), likely in negative mode for carboxylic acids.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
For 2,2-dimethylbutanoic acid (analyte): Determine the precursor and product ions (e.g., [M-H]⁻ → fragment).
-
For this compound (IS): Determine the corresponding precursor and product ions, which will have a higher mass due to the deuterium (B1214612) atoms.
-
-
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the IS.
-
Calculate the ratio of the analyte peak area to the IS peak area.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Safety and Handling
2,2-Dimethylbutanoic acid and its deuterated form are considered irritants. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling these compounds. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a critical tool for researchers and drug development professionals requiring accurate quantification of its non-labeled analog. Its use as an internal standard in LC-MS/MS and other mass spectrometry-based methods helps to mitigate variability in sample preparation and analysis, leading to more reliable and reproducible data. Understanding its properties, biological context as a metabolite of simvastatin, and the appropriate experimental protocols for its use will enable scientists to effectively incorporate this stable isotope-labeled compound into their analytical workflows.
References
Synthesis of 2,2-Dimethylbutanoic Acid-d11: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 2,2-Dimethylbutanoic acid-d11, a deuterated isotopologue of 2,2-Dimethylbutanoic acid. The described methodology is based on the well-established Grignard reaction, a powerful tool in organic synthesis for the formation of carbon-carbon bonds. This guide provides a comprehensive experimental protocol, quantitative data, and visual representations of the synthetic workflow to aid researchers in the preparation of this labeled compound, which is valuable as an internal standard in pharmacokinetic and metabolic studies.
Synthetic Strategy
The synthesis of this compound is achieved through the carboxylation of a deuterated Grignard reagent. The key steps involve the formation of a deuterated Grignard reagent from a suitable deuterated alkyl halide and magnesium metal, followed by its reaction with carbon dioxide and subsequent acidic workup to yield the desired carboxylic acid.
Quantitative Data
The following table summarizes the expected quantitative data for the synthesis of this compound. The yield is based on reported syntheses of the non-deuterated analogue, and the isotopic purity is based on the high enrichment levels of commercially available deuterated starting materials.
| Parameter | Value |
| Yield | ~72% |
| Isotopic Purity | >98 atom % D |
| Chemical Purity | >98% |
| Molecular Formula | C₆HD₁₁O₂ |
| Molecular Weight | 127.23 g/mol |
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of 2,2-Dimethylbutanoic acid via a Grignard reaction.[1] All operations should be carried out under an inert atmosphere (e.g., nitrogen or argon) and with anhydrous solvents to prevent quenching of the Grignard reagent.
Materials:
-
2-Chloro-2-(methyl-d3)-butane-3,3,4,4,4-d5 (or the corresponding bromo-d11 analogue)
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Carbon dioxide (dry ice or gas)
-
Hydrochloric acid (e.g., 3 M aqueous solution)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium surface.
-
Add a small portion of anhydrous diethyl ether or THF to cover the magnesium.
-
Dissolve 2-chloro-2-(methyl-d3)-butane-3,3,4,4,4-d5 (1 equivalent) in anhydrous diethyl ether or THF in the dropping funnel.
-
Add a small amount of the alkyl halide solution to the magnesium suspension to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.
-
Once the reaction has started, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the reaction mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Carboxylation:
-
Cool the Grignard reagent solution in an ice-water or dry ice-acetone bath.
-
Slowly add crushed dry ice (solid carbon dioxide) in small portions to the vigorously stirred Grignard solution. Alternatively, bubble dry carbon dioxide gas through the solution. A white precipitate will form.
-
Continue adding carbon dioxide until the exothermic reaction ceases.
-
Allow the reaction mixture to warm to room temperature.
-
-
Workup and Purification:
-
Slowly and carefully pour the reaction mixture over a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and dissolve the magnesium salts.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with two additional portions of diethyl ether or THF.
-
Combine the organic extracts and wash them with brine (saturated aqueous sodium chloride solution).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude this compound by distillation or chromatography to yield the final product.
-
Visualized Experimental Workflow
The following diagram illustrates the key stages of the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Signaling Pathway Analogy: The Grignard Reaction Mechanism
While not a biological signaling pathway, the mechanism of the Grignard reaction can be visualized as a sequence of chemical transformations.
Caption: Mechanism of the Grignard carboxylation reaction.
References
An In-depth Technical Guide to the Purity and Isotopic Enrichment of 2,2-Dimethylbutanoic acid-d11
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical purity and isotopic enrichment of 2,2-Dimethylbutanoic acid-d11, a deuterated analog of 2,2-Dimethylbutanoic acid. This stable isotope-labeled compound is a critical tool in analytical and research settings, primarily utilized as an internal standard for quantitative analyses by Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its structural similarity to the unlabeled analyte allows for accurate quantification in complex matrices by correcting for variations during sample preparation and analysis.
Data Presentation
The quality of this compound is defined by its chemical purity and the degree of isotopic enrichment. The following tables summarize the typical specifications provided by commercial suppliers.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| Chemical Formula | C₆HD₁₁O₂ | MedchemExpress[1] |
| Molecular Weight | 127.23 g/mol | CDN Isotopes[2] |
| CAS Number | 1219804-04-2 | CDN Isotopes[2] |
| Appearance | Colorless to light yellow liquid | MedchemExpress[1] |
| Storage Temperature | 2-8°C | Sigma-Aldrich |
Table 2: Purity and Isotopic Enrichment Specifications
| Parameter | Specification | Analytical Method(s) | Supplier Examples |
| Chemical Purity | ≥96% - 99% | GC-MS, HPLC, NMR | LGC Standards (min 98%), Sigma-Aldrich (99%), Unnamed Supplier (>96.0%(GC)(T)) |
| Isotopic Enrichment | ≥98 atom % D | Mass Spectrometry, NMR | CDN Isotopes (98 atom % D) |
Experimental Protocols
The determination of chemical purity and isotopic enrichment of this compound requires robust analytical methodologies. The following protocols are based on established techniques for the analysis of deuterated compounds.
Determination of Chemical Purity by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for identifying and quantifying volatile impurities. As 2,2-Dimethylbutanoic acid is a carboxylic acid, derivatization may be necessary to improve its volatility and chromatographic performance.
1. Derivatization (Esterification):
-
Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or Diazomethane.
-
Procedure:
-
Accurately weigh approximately 1 mg of this compound into a vial.
-
Add 100 µL of a suitable solvent (e.g., acetonitrile).
-
Add 50 µL of BSTFA + 1% TMCS.
-
Cap the vial and heat at 60°C for 30 minutes.
-
Cool to room temperature before GC-MS analysis.
-
2. GC-MS Parameters:
-
GC Column: A non-polar column, such as a 30 m x 0.25 mm x 0.25 µm DB-5ms or equivalent.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 30-400.
3. Data Analysis:
-
The chemical purity is determined by calculating the peak area percentage of the derivatized this compound relative to the total peak area of all detected compounds.
Determination of Isotopic Enrichment by High-Resolution Mass Spectrometry (HRMS)
This method allows for the accurate determination of the isotopic distribution of the molecule.
1. Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid for LC-MS).
2. LC-HRMS Parameters:
-
LC System: A standard HPLC or UHPLC system. A chromatographic separation may not be necessary if the sample is of high chemical purity.
-
Mass Spectrometer: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is suitable for carboxylic acids.
-
Scan Mode: Full scan from m/z 100-200.
3. Data Analysis:
-
Acquire the mass spectrum of the [M-H]⁻ ion.
-
The isotopic enrichment is calculated by comparing the measured intensities of the different isotopologue peaks (M, M+1, M+2, etc.) with the theoretical distribution for a given enrichment level.
-
Specialized software or manual calculations can be used to deconvolute the contributions of the natural abundance of ¹³C from the deuterium (B1214612) labeling to determine the precise atom % D.
Purity and Isotopic Enrichment Confirmation by NMR Spectroscopy
NMR spectroscopy provides valuable information on both the chemical purity and the extent and position of deuteration.
1. ¹H NMR for Chemical Purity and Deuteration Confirmation:
-
Solvent: A deuterated solvent in which the sample is soluble (e.g., Chloroform-d, CDCl₃).
-
Procedure:
-
Dissolve a known amount of this compound in the deuterated solvent.
-
Acquire the ¹H NMR spectrum.
-
-
Data Analysis:
-
The absence or significant reduction of proton signals corresponding to the methyl and ethyl groups confirms a high level of deuteration.
-
The presence of any unexpected signals can indicate chemical impurities. Purity can be estimated by integrating the impurity signals relative to a known reference standard.
-
2. ²H NMR for Isotopic Enrichment:
-
Solvent: A protonated solvent (e.g., CHCl₃).
-
Procedure:
-
Prepare a concentrated solution of the sample in the protonated solvent.
-
Acquire the ²H NMR spectrum.
-
-
Data Analysis:
-
The spectrum will show signals corresponding to the deuterium atoms at the different positions in the molecule.
-
The relative integrals of these signals can be used to confirm the labeling pattern and quantify the deuterium content at each position.
-
Mandatory Visualizations
Workflow for the Use of this compound as an Internal Standard in LC-MS Analysis
The primary application of this compound is as an internal standard in quantitative analytical methods. The following diagram illustrates a typical workflow.
Logical Relationship for Purity and Enrichment Assessment
The following diagram illustrates the logical flow for the comprehensive characterization of this compound.
References
An In-depth Technical Guide on the Solubility of 2,2-Dimethylbutanoic Acid-d11 in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2,2-Dimethylbutanoic acid-d11. Due to the limited availability of specific data for the deuterated form, this document leverages data from its non-deuterated analogue, 2,2-Dimethylbutanoic acid. The isotopic substitution of hydrogen with deuterium (B1214612) is not expected to significantly alter the compound's solubility properties.
Core Concepts of Solubility
2,2-Dimethylbutanoic acid is a branched-chain carboxylic acid.[1][2] Its solubility is governed by the interplay between the polar carboxylic acid group and the nonpolar alkyl chain. The carboxylic acid head can engage in hydrogen bonding with polar solvents, while the branched alkyl tail favors interactions with nonpolar organic solvents. This dual nature results in a balanced solubility profile in both polar and nonpolar media.[3]
Qualitative Solubility Data
| Solvent | Solubility | Reference |
| Ether | Soluble | [3] |
| Chloroform | Soluble | [3] |
| Methanol | Slightly Soluble | [4] |
| Water | Limited / Moderately Soluble | [1][3] |
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of a compound like 2,2-Dimethylbutanoic acid in an organic solvent. This method is based on common laboratory practices for solubility assessment.[5][6][7][8]
Objective: To determine the qualitative and semi-quantitative solubility of 2,2-Dimethylbutanoic acid in a given organic solvent.
Materials:
-
2,2-Dimethylbutanoic acid
-
Selected organic solvents (e.g., ethanol, acetone, ethyl acetate, etc.)
-
Small test tubes or vials
-
Vortex mixer
-
Analytical balance
-
Pipettes
Procedure:
-
Preparation: Label a series of clean, dry test tubes with the names of the solvents to be tested.
-
Initial Assessment (Qualitative):
-
Add approximately 0.05 mL (or 25 mg) of 2,2-Dimethylbutanoic acid to a test tube.
-
Add 0.75 mL of the selected solvent in small portions, shaking vigorously after each addition.
-
Observe if the compound dissolves completely. If it does, it is considered soluble. If it dissolves partially, it is slightly soluble. If no dissolution is observed, it is considered insoluble.
-
-
Semi-Quantitative Determination:
-
If the compound is found to be soluble in the initial assessment, continue to add the acid in pre-weighed increments (e.g., 10 mg) to the saturated solution until a precipitate is observed.
-
Record the total mass of the compound that dissolved in the known volume of the solvent to estimate the solubility.
-
Experimental Workflow Diagram
The following diagram illustrates a general workflow for assessing the solubility of a compound.
Caption: General workflow for solubility determination.
References
- 1. CAS 595-37-9: 2,2-Dimethylbutanoic acid | CymitQuimica [cymitquimica.com]
- 2. 2,2-Dimethylbutanoic acid | C6H12O2 | CID 11684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. chembk.com [chembk.com]
- 5. scribd.com [scribd.com]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
A Comprehensive Technical Guide to 2,2-Dimethylbutanoic Acid-d11: Safety, Handling, and Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential information on the safety, handling, and applications of 2,2-Dimethylbutanoic acid-d11. The content herein is curated for professionals in research and development who utilize isotopically labeled compounds.
This compound is the deuterated form of 2,2-Dimethylbutanoic acid, a branched-chain fatty acid.[1] In its deuterated form, it serves as a valuable tool in various research applications, primarily as a tracer and an internal standard for quantitative analyses using techniques such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The incorporation of stable heavy isotopes like deuterium (B1214612) has gained significant attention for its potential to influence the pharmacokinetic and metabolic profiles of drug candidates.[1]
Physical and Chemical Properties
A summary of the key physical and chemical properties for both this compound and its non-deuterated analog are presented below for comparison.
| Property | This compound | 2,2-Dimethylbutanoic acid |
| CAS Number | 1219804-04-2[1] | 595-37-9 |
| Molecular Formula | C₆HD₁₁O₂[1] | C₆H₁₂O₂ |
| Molecular Weight | 127.23 g/mol [1] | 116.16 g/mol |
| Appearance | Colorless to light yellow liquid[1] | Colorless clear liquid |
| Boiling Point | Not available | 187.3 ± 8.0 °C at 760 mmHg |
| Melting Point | Not available | -14 °C |
| Flash Point | Not available | 79.4 ± 0.0 °C |
| Density | Not available | 0.9 ± 0.1 g/cm³ |
| Solubility | Soluble in DMSO (≥ 200 mg/mL)[1] | Not available |
Hazard Identification and Safety Precautions
Based on the hazard profile of 2,2-Dimethylbutanoic acid, the deuterated form should be handled with care. The primary hazards are summarized in the table below.
| Hazard | Description | GHS Classification (for non-deuterated form) |
| Acute Oral Toxicity | Harmful if swallowed. | Category 4 |
| Skin Irritation | Causes skin irritation. | Category 2 |
| Eye Irritation | Causes serious eye irritation. | Category 2 |
| Respiratory Irritation | May cause respiratory irritation. | STOT SE 3 |
| Flammability | Combustible liquid. | Category 4 |
Precautionary Measures
| Type | Precautionary Statements (Based on non-deuterated form) |
| Prevention | Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking. Wash face, hands, and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. |
| Response | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. IF ON SKIN: Wash with plenty of soap and water. IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth. IN CASE OF FIRE: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish. |
| Storage | Store in a well-ventilated place. Keep container tightly closed. |
| Disposal | Dispose of contents/container to an approved waste disposal plant. |
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound and ensure the safety of laboratory personnel.
Storage Recommendations:
| Condition | Duration |
| Pure Form (-20°C) | 3 years[1] |
| Pure Form (4°C) | 2 years[1] |
| In Solvent (-80°C) | 6 months[1] |
| In Solvent (-20°C) | 1 month[1] |
It is recommended to aliquot the solution after preparation to avoid repeated freeze-thaw cycles.[1]
Experimental Protocols and Applications
As an isotopically labeled compound, this compound is primarily used as an internal standard or tracer in quantitative analytical studies.
General Protocol for Use as an Internal Standard:
A known concentration of this compound is added to a sample containing the non-deuterated analyte. The sample is then analyzed by a mass spectrometry-based method (e.g., LC-MS or GC-MS). The ratio of the signal from the analyte to the signal from the deuterated internal standard is used to calculate the concentration of the analyte, correcting for variations in sample preparation and instrument response.
Visualizing Handling and Safety Procedures
To further clarify the handling and safety protocols, the following diagrams illustrate the key workflows and logical relationships.
References
An In-depth Technical Guide to the Storage and Stability of 2,2-Dimethylbutanoic acid-d11 Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the proper storage, stability, and handling of 2,2-Dimethylbutanoic acid-d11, a deuterated internal standard crucial for quantitative analysis in various research and development settings. Adherence to these guidelines is essential to ensure the integrity and accuracy of experimental results.
Overview of this compound
This compound is a stable isotope-labeled analog of 2,2-dimethylbutanoic acid. The replacement of hydrogen atoms with deuterium (B1214612) (¹¹H) provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based bioanalytical methods, such as LC-MS/MS.[1] Its primary application is to correct for variability during sample preparation and analysis, ensuring accurate quantification of the unlabeled analyte.[2]
Storage and Stability Data
Proper storage is critical to maintain the chemical and isotopic purity of this compound. The following tables summarize the recommended storage conditions and stability periods for the compound in its pure form and as a stock solution.
Table 1: Storage Recommendations for Pure this compound
| Storage Condition | Temperature | Duration |
| Long-term | -20°C | 3 years[3] |
| Short-term | 4°C | 2 years[3] |
| Room Temperature | Room Temperature | Stable under recommended conditions, re-analyze after 3 years[4] |
Table 2: Stability of this compound Stock Solutions
| Solvent | Storage Temperature | Duration |
| In Solvent | -80°C | 6 months[3] |
| In Solvent | -20°C | 1 month[3] |
Note: For in-solvent storage, it is recommended to use a high-purity, anhydrous aprotic solvent such as Dimethyl Sulfoxide (DMSO).[3] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot stock solutions into single-use vials.[3]
Experimental Protocols
The following are detailed methodologies for key experiments related to the handling and stability testing of this compound.
Preparation of Stock Solutions
Objective: To prepare a concentrated stock solution of this compound for subsequent dilutions.
Materials:
-
This compound (neat)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh the desired amount of the neat compound using an analytical balance.
-
Transfer the weighed compound to a volumetric flask of the appropriate size.
-
Add a small amount of DMSO to dissolve the compound.
-
Once dissolved, add DMSO to the calibration mark of the volumetric flask.
-
Mix the solution thoroughly by inversion.
-
Aliquot the stock solution into smaller, single-use vials for storage at -80°C or -20°C.[3]
Assessment of H/D Back-Exchange Stability
Objective: To determine the stability of the deuterium labels on this compound under experimental conditions by monitoring for any exchange of deuterium with hydrogen (H/D back-exchange).
Materials:
-
This compound stock solution
-
Test medium (e.g., phosphate-buffered saline pH 7.4, plasma)
-
Incubator (e.g., 37°C for physiological studies)
-
Quenching solution (e.g., cold acetonitrile)
-
LC-MS system
Procedure:
-
Spike a known concentration of the this compound stock solution into the test medium.
-
Incubate the sample at the desired temperature.
-
Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Immediately stop any potential enzymatic activity by adding a quenching solution.
-
If necessary, extract the compound from the matrix (e.g., using protein precipitation or liquid-liquid extraction).
-
Analyze the samples using LC-MS, monitoring the mass isotopologue distribution over time.
-
A shift towards lower masses indicates H/D back-exchange.
-
Calculate the percentage of the deuterated form remaining at each time point to determine the rate of exchange.
Caption: Workflow for H/D Back-Exchange Stability Assessment.
Forced Degradation Study
Objective: To identify potential degradation pathways and products of this compound under stress conditions.
Materials:
-
This compound
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (B78521) (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
Heating block or oven
-
LC-MS system
Procedure:
-
Prepare Stress Samples:
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and incubate at a specified temperature (e.g., 60°C).
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and incubate.
-
Oxidative Degradation: Dissolve the compound in 3% H₂O₂ and incubate.
-
Thermal Degradation: Store the solid compound or a solution in a sealed vial at an elevated temperature (e.g., 80°C).
-
-
Time Points: Collect samples at various time points.
-
Analysis: Analyze the stressed samples by LC-MS to identify any degradation products.
Caption: Workflow for a Forced Degradation Study.
General Handling and Safety Precautions
While this compound is a stable, non-radioactive isotope-labeled compound, the chemical properties are dictated by the parent molecule, 2,2-dimethylbutanoic acid. Therefore, standard laboratory safety precautions should be followed.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, such as a chemical fume hood, especially when dealing with the neat material.
-
Handling: Avoid inhalation, ingestion, and skin contact. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier. The SDS for the unlabeled analog, 2,2-dimethylbutanoic acid, indicates that it can cause skin and eye irritation.[5]
References
Technical Guide: 2,2-Dimethylbutanoic Acid-d11 for Quantitative Analysis
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of 2,2-Dimethylbutanoic acid-d11, focusing on its core application as an internal standard in quantitative mass spectrometry. It includes key physicochemical data, a detailed experimental protocol for its use in bioanalysis, and a workflow diagram for clarity.
Core Compound Data
2,2-Dimethylbutanoic acid is a branched-chain fatty acid. Its deuterated isotopologue, this compound, serves as an ideal internal standard for quantitative assays due to its chemical similarity and mass difference from the endogenous compound. The use of stable isotope-labeled standards is the gold standard in mass spectrometry-based quantification, correcting for variability during sample preparation and analysis.
Physicochemical Properties
Quantitative data for 2,2-Dimethylbutanoic acid and its d11-labeled counterpart are summarized below.
| Property | 2,2-Dimethylbutanoic Acid | This compound |
| Molecular Formula | C₆H₁₂O₂[1][2][3][4][5] | C₆HD₁₁O₂[6] |
| Molecular Weight | 116.16 g/mol [1][3][5][7] | 127.23 g/mol [6][8][9] |
| CAS Number | 595-37-9[1][2][3] | 1219804-04-2[6][8][9] |
Application in Quantitative Bioanalysis
This compound is primarily used as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. The principle of this method, known as stable isotope dilution, involves adding a known quantity of the deuterated standard to samples at an early stage of preparation.[1][2] Because the deuterated standard has nearly identical chemical and physical properties to the non-deuterated analyte, it experiences similar effects during extraction, chromatography, and ionization.[2][3] Any sample loss or variation in instrument response affects both the analyte and the IS proportionally. By measuring the peak area ratio of the analyte to the internal standard, accurate and precise quantification can be achieved.[1][2]
Experimental Protocol: Quantification in a Biological Matrix
This section outlines a representative protocol for the quantification of an analyte (e.g., a small carboxylic acid) in a biological matrix like plasma, using this compound as an internal standard. This method is based on common bioanalytical workflows involving protein precipitation and LC-MS/MS analysis.
Materials and Reagents
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).
-
Chemicals: Analyte reference standard, this compound, HPLC-grade solvents (e.g., acetonitrile (B52724), methanol, water), and a mobile phase modifier (e.g., formic acid).[2]
-
Biological Matrix: Blank plasma for calibration standards and quality control samples.
Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Independently prepare stock solutions of the analyte and the internal standard (this compound) in a suitable organic solvent, such as methanol.
-
Analyte Working Solutions: Create a series of working solutions by serially diluting the analyte primary stock solution. These will be used to prepare calibration standards and quality control (QC) samples.[2]
-
Internal Standard (IS) Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 50 ng/mL). This solution will be added to every sample, calibrator, and QC.[2]
Sample Preparation (Protein Precipitation)
-
Aliquoting: In a microcentrifuge tube, add 100 µL of the sample (unknown, calibration standard, or QC).
-
Spiking: Add a fixed volume (e.g., 10 µL) of the IS spiking solution to each tube.[2]
-
Mixing: Vortex the tubes for approximately 10 seconds to ensure thorough mixing.
-
Precipitation: Add 300 µL of cold acetonitrile to each tube to precipitate plasma proteins.[2]
-
Centrifugation: Vortex again and then centrifuge at high speed (e.g., >12,000 g) for 10 minutes to pellet the precipitated proteins.
-
Transfer: Carefully transfer the supernatant to a new set of tubes or a 96-well plate for analysis.
LC-MS/MS Analysis
-
Chromatography: Use a reverse-phase C18 column to separate the analyte and internal standard. A gradient elution with mobile phases consisting of water and acetonitrile/methanol with a small amount of formic acid is typically employed to ensure good peak shape and retention.[1]
-
Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[1] This involves monitoring specific precursor-to-product ion transitions for both the analyte and this compound, providing high selectivity and sensitivity.
Data Analysis
-
Peak Integration: Integrate the chromatographic peak areas for the specific MRM transitions of the analyte and the internal standard.[2]
-
Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard for all samples.[2]
-
Calibration Curve: Plot the peak area ratios of the calibration standards against their known concentrations. Perform a weighted (e.g., 1/x²) linear regression to generate the calibration curve.[2]
-
Quantification: Determine the concentration of the analyte in unknown samples by interpolating their peak area ratios from the calibration curve.[2]
Visualization
Experimental Workflow Diagram
The following diagram illustrates the key steps in a typical bioanalytical workflow using a deuterated internal standard.
Caption: Bioanalytical workflow for quantification using a deuterated internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 6. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples | MDPI [mdpi.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. youtube.com [youtube.com]
Methodological & Application
The Use of 2,2-Dimethylbutanoic Acid-d11 as an Internal Standard for Quantitative Analysis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 2,2-Dimethylbutanoic acid-d11 as an internal standard in the quantitative analysis of its non-deuterated analogue, 2,2-Dimethylbutanoic acid. The information is tailored for researchers, scientists, and professionals involved in drug development and related fields who require accurate and reliable quantification of this short-chain fatty acid in biological matrices.
Introduction to 2,2-Dimethylbutanoic Acid and the Role of Deuterated Internal Standards
2,2-Dimethylbutanoic acid, a branched-chain fatty acid, is of interest in various research areas, including as a potential therapeutic agent.[1] Accurate quantification of this compound in biological samples is crucial for pharmacokinetic, toxicokinetic, and metabolomic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis using mass spectrometry-based methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[2]
Deuterated internal standards are ideal for these applications because they exhibit nearly identical physicochemical properties to the analyte of interest.[2] This ensures they behave similarly during sample preparation, chromatography, and ionization, effectively compensating for variations in extraction recovery, matrix effects, and instrument response.[2] this compound, being the deuterium-labeled form of 2,2-Dimethylbutanoic acid, serves as an excellent internal standard for its quantitative analysis.[2]
Physicochemical Properties
A summary of the key physicochemical properties of 2,2-Dimethylbutanoic acid and its deuterated internal standard is presented in Table 1.
| Property | 2,2-Dimethylbutanoic Acid | This compound |
| Molecular Formula | C6H12O2 | C6HD11O2 |
| Molecular Weight | 116.16 g/mol [3] | 127.23 g/mol [2] |
| CAS Number | 595-37-9[4] | 1219804-04-2[2] |
| Appearance | Liquid | Colorless to light yellow liquid[2] |
| Synonyms | 2,2-Dimethylbutyric acid, Dimebutic acid[4] | 2,2-Dimethylbutyric-d11 Acid[5] |
Application: Quantification of 2,2-Dimethylbutanoic Acid in Human Plasma by LC-MS/MS
This section outlines a detailed protocol for the quantitative analysis of 2,2-Dimethylbutanoic acid in human plasma using this compound as an internal standard. The method is adapted from a validated procedure for a similar analyte and incorporates best practices for the use of a deuterated internal standard.
Experimental Protocol
3.1.1. Materials and Reagents
-
2,2-Dimethylbutanoic acid (analytical standard)
-
This compound (internal standard)[2]
-
Human plasma (K2EDTA)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
-
Methanol (LC-MS grade)
3.1.2. Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 2,2-Dimethylbutanoic acid in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Analyte Working Solutions: Prepare a series of working solutions by serially diluting the analyte stock solution with a 50:50 methanol:water mixture to prepare calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (10 µg/mL): Dilute the internal standard stock solution with acetonitrile.
3.1.3. Sample Preparation (Protein Precipitation)
-
Label polypropylene (B1209903) microcentrifuge tubes for calibration standards, QCs, and unknown samples.
-
Add 50 µL of the appropriate analyte working solution (for calibration and QC samples) or blank methanol:water (for unknown samples) to the respective tubes.
-
Pipette 100 µL of human plasma into each tube.
-
Vortex briefly to mix.
-
Add 10 µL of the internal standard working solution (10 µg/mL) to all tubes.
-
Add 300 µL of cold acetonitrile to each tube to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex to ensure complete dissolution and centrifuge briefly before injection.
References
- 1. Identification of 2,2-Dimethylbutanoic Acid (HST5040), a Clinical Development Candidate for the Treatment of Propionic Acidemia and Methylmalonic Acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 2,2-Dimethylbutanoic acid | C6H12O2 | CID 11684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,2-dimethylbutanoic acid | 595-37-9; 98418-47-4 | Buy Now [molport.com]
- 5. 2,2-Dimethylbutyric-d11 Acid | LGC Standards [lgcstandards.com]
Application Note: Quantitative Analysis of 2,2-Dimethylbutanoic Acid in Human Plasma using a Stable Isotope Dilution LC-MS/MS Method
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,2-Dimethylbutanoic acid, a branched-chain fatty acid, is a metabolite of the lactone prodrug simvastatin.[1] Its quantification in biological matrices is crucial for pharmacokinetic and metabolic studies. Short-chain fatty acids (SCFAs) like 2,2-Dimethylbutanoic acid are challenging to analyze via liquid chromatography-mass spectrometry (LC-MS/MS) due to their high polarity and poor retention on conventional reversed-phase columns.[2] To overcome these challenges, this protocol employs a derivatization strategy using 3-nitrophenylhydrazine (B1228671) (3-NPH) to enhance chromatographic retention and ionization efficiency.[2][3] The method incorporates 2,2-Dimethylbutanoic acid-d11 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and injection.[4][5] This application note provides a detailed protocol for the extraction, derivatization, and LC-MS/MS analysis of 2,2-Dimethylbutanoic acid in human plasma.
Experimental Protocols
1. Materials and Reagents
-
Analytes and Internal Standard: 2,2-Dimethylbutanoic acid, this compound.
-
Solvents: Acetonitrile (B52724) (LC-MS grade), Water (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade).
-
Derivatization Reagents: 3-nitrophenylhydrazine hydrochloride (3-NPH), N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).[6]
-
Sample Preparation: Human plasma (K2-EDTA), Protein precipitation plates or microcentrifuge tubes.
2. Standard and Internal Standard Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of 2,2-Dimethylbutanoic acid and this compound in methanol.
-
Working Standard Solutions: Serially dilute the 2,2-Dimethylbutanoic acid primary stock with 50:50 acetonitrile:water to prepare calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock with 50:50 acetonitrile:water.
3. Sample Preparation Protocol (Human Plasma)
-
Aliquoting: Pipette 50 µL of human plasma samples, calibration standards, and quality control samples into a 96-well plate or microcentrifuge tubes.
-
Protein Precipitation: Add 200 µL of the Internal Standard Working Solution in acetonitrile to each well.
-
Mixing: Mix thoroughly for 5 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the plate at 4000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer 100 µL of the supernatant to a new 96-well plate.
-
Derivatization:
-
Quenching and Dilution: Stop the reaction by adding 200 µL of 0.1% formic acid in water.[6][7]
-
Injection: The plate is now ready for injection into the LC-MS/MS system.
4. LC-MS/MS Conditions
The chromatographic separation of the derivatized analytes is performed using a reversed-phase C18 column.[7][8] Mass spectrometric detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
|---|---|
| Column | Kinetex® 2.6 µm XB-C18, 50 x 2.1 mm or equivalent[7] |
| Mobile Phase A | 0.1% Formic Acid in Water[7] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[7] |
| Flow Rate | 0.5 mL/min[9] |
| Column Temperature | 40 °C[9] |
| Injection Volume | 5 µL |
| LC Gradient | As described in the table below |
Table 2: LC Gradient Program
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 10 |
| 0.3 | 20 |
| 2.5 | 45 |
| 2.6 | 100 |
| 3.0 | 100 |
| 3.1 | 10 |
| 4.0 | 10 |
Table 3: Mass Spectrometry Parameters
| Parameter | Value |
|---|---|
| Ionization Mode | Negative Ion Electrospray (ESI-)[6] |
| Ion Spray Voltage | -4500 V[6] |
| Source Temperature | 450 °C[6] |
| Curtain Gas | 25 psi[6] |
| Source Gas 1 | 55 psi[6] |
| Source Gas 2 | 50 psi[6] |
| Resolution | Unit (Q1 and Q3)[6] |
Data Presentation
Table 4: MRM Transitions and Compound Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
|---|---|---|---|---|
| 2,2-Dimethylbutanoic acid-3NPH | 250.1* | 137.0* | 100 | -25 |
| This compound-3NPH | 261.2* | 137.0* | 100 | -25 |
Note: The exact m/z values for the 3-NPH derivatives should be confirmed empirically. The precursor ion corresponds to the [M-H]- of the derivatized compound. The product ion for the deuterated standard is assumed to be the same non-deuterated fragment (the 3-nitrophenylhydrazide portion), but this must be optimized.
Table 5: Representative Quantitative Performance
| Parameter | Expected Value |
|---|---|
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995[10] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 12%[10] |
| Inter-day Precision (%CV) | < 20%[10] |
| Accuracy (% Recovery) | 92% - 120%[10] |
Visualizations
Caption: Experimental workflow from sample preparation to final quantification.
References
- 1. 2,2-Dimethylbutanoic acid | C6H12O2 | CID 11684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. LC/MS/MS Method Package for Short Chain Fatty Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. Targeted analysis of Short Chain Fatty Acids (SCFAs) in human serum using derivatization and LC-HRMS analysis [protocols.io]
- 4. tandfonline.com [tandfonline.com]
- 5. A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lipidmaps.org [lipidmaps.org]
- 7. Quantification of Fecal Short Chain Fatty Acids by Liquid Chromatography Tandem Mass Spectrometry—Investigation of Pre-Analytic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid and Precise Measurement of Serum Branched-Chain and Aromatic Amino Acids by Isotope Dilution Liquid Chromatography Tandem Mass Spectrometry | PLOS One [journals.plos.org]
- 9. A Facile Profiling Method of Short Chain Fatty Acids Using Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 2,2-Dimethylbutanoic Acid using GC-MS with a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Dimethylbutanoic acid, a short-chain fatty acid (SCFA), is a molecule of increasing interest in biomedical research, particularly in the study of inborn errors of metabolism such as propionic acidemia and methylmalonic acidemia. Accurate quantification of this and other SCFAs in biological matrices is crucial for understanding disease pathophysiology and for the development of novel therapeutics. Gas chromatography-mass spectrometry (GC-MS) offers a robust and sensitive platform for the analysis of volatile compounds. However, due to their polar nature, SCFAs require derivatization to increase their volatility for GC-MS analysis. This application note provides a detailed protocol for the quantification of 2,2-Dimethylbutanoic acid in biological samples using its deuterated internal standard, 2,2-Dimethylbutanoic acid-d11, and silylation for derivatization.
Biological Context: The Propionyl-CoA Catabolism Pathway
2,2-Dimethylbutanoic acid is investigated for its potential therapeutic role in metabolic disorders like propionic acidemia, which arises from a deficiency in the enzyme propionyl-CoA carboxylase (PCC).[1][2] This enzyme is critical for the breakdown of the amino acids isoleucine, valine, threonine, and methionine, as well as odd-chain fatty acids.[3] A defect in PCC leads to the accumulation of toxic metabolites, including propionyl-CoA.[4][5] Understanding this pathway is essential for the development of targeted therapies.
Experimental Workflow
The general workflow for the analysis of 2,2-Dimethylbutanoic acid involves sample preparation, including the addition of the deuterated internal standard, extraction, and derivatization, followed by GC-MS analysis and data processing.
Quantitative Data Summary
The following table summarizes the expected mass spectrometric and chromatographic data for the trimethylsilyl (B98337) (TMS) derivatives of 2,2-Dimethylbutanoic acid and its deuterated internal standard. These values are representative and may vary based on the specific instrumentation and analytical conditions.
| Compound | Derivative | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| 2,2-Dimethylbutanoic acid | TMS-ester | ~8-12 | 117 | 159, 189 |
| This compound | TMS-ester | ~8-12 | 128 | 170, 200 |
Experimental Protocols
Materials and Reagents
-
2,2-Dimethylbutanoic acid (≥98% purity)
-
This compound (≥98% purity, isotopic purity ≥98%)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (B92270) (anhydrous, ≥99.8%)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Hexane (HPLC grade)
-
Sodium sulfate (B86663) (anhydrous)
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
Biological matrix (e.g., plasma, urine)
Sample Preparation
-
Standard and Internal Standard Stock Solutions: Prepare stock solutions of 2,2-Dimethylbutanoic acid and this compound in methanol at a concentration of 1 mg/mL.
-
Calibration Standards and Quality Controls: Prepare a series of calibration standards by spiking appropriate amounts of the 2,2-Dimethylbutanoic acid stock solution into the biological matrix. Similarly, prepare quality control (QC) samples at low, medium, and high concentrations.
-
Sample Extraction:
-
To 100 µL of plasma or urine sample, calibration standard, or QC, add 10 µL of the this compound internal standard working solution (e.g., 10 µg/mL).
-
Acidify the sample by adding 50 µL of 1M HCl.
-
Perform liquid-liquid extraction by adding 500 µL of ethyl acetate, vortexing for 2 minutes, and centrifuging at 10,000 x g for 5 minutes.
-
Transfer the organic (upper) layer to a clean tube. Repeat the extraction step and combine the organic layers.
-
Dry the pooled organic extract over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization Protocol
-
To the dried extract, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 60°C for 30 minutes in a heating block or oven.
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
GC-MS Instrumentation and Conditions
The following are typical GC-MS parameters for the analysis of silylated short-chain fatty acids. These should be optimized for the specific instrument used.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial temperature of 60°C, hold for 2 minutes, ramp to 150°C at 10°C/min, then ramp to 280°C at 20°C/min, and hold for 5 minutes. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Method Validation Parameters
A comprehensive validation of the method should be performed to ensure its accuracy and reliability. The following parameters are typically evaluated for bioanalytical methods:
| Parameter | Typical Acceptance Criteria |
| Linearity | R² ≥ 0.99 for the calibration curve |
| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3 |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio ≥ 10, with acceptable precision and accuracy |
| Precision | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LOQ) |
| Accuracy | Within ±15% of the nominal concentration (±20% at LOQ) |
| Recovery | Consistent and reproducible across the concentration range |
| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement |
| Stability | Analyte stability under various storage and processing conditions |
Conclusion
This application note provides a comprehensive framework for the quantitative analysis of 2,2-Dimethylbutanoic acid in biological samples using GC-MS with a deuterated internal standard and silylation-based derivatization. The detailed protocols and method parameters serve as a valuable resource for researchers in drug development and metabolic disease studies. Adherence to rigorous method validation is essential to ensure the generation of high-quality, reliable data.
References
- 1. Propionic Acidemia - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Propionic Acidemia: Overview, Etiology and Pathophysiology, Epidemiology [emedicine.medscape.com]
- 3. gpnotebook.com [gpnotebook.com]
- 4. Propanoate Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application of 2,2-Dimethylbutanoic Acid-d11 in Metabolomics Research: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 2,2-Dimethylbutanoic acid-d11 as an internal standard in metabolomics research. This deuterated standard is a crucial tool for the accurate quantification of its non-labeled counterpart, 2,2-dimethylbutanoic acid, and other structurally similar short-chain fatty acids (SCFAs) in complex biological matrices. Its use significantly enhances the reliability and reproducibility of analytical methods by correcting for variations during sample preparation and analysis.
Application Notes
This compound is the isotopically labeled form of 2,2-dimethylbutanoic acid, a branched-chain fatty acid. In metabolomics, particularly in quantitative studies using mass spectrometry (MS) and nuclear magnetic resonance (NMR), stable isotope-labeled compounds like this are considered the gold standard for internal standards. They exhibit nearly identical physicochemical properties to the endogenous analyte, ensuring they behave similarly during extraction, derivatization, and chromatographic separation. This co-elution characteristic is optimal for correcting matrix effects and variabilities in instrument response.
The primary application of this compound is in targeted metabolomics for the precise quantification of 2,2-dimethylbutanoic acid. The non-labeled form of this compound is of interest as it has been identified as a potential clinical development candidate for the treatment of metabolic disorders such as propionic acidemia and methylmalonic acidemia.[1] Furthermore, it has been investigated for its role in other therapeutic areas.[2] Accurate measurement of its concentration in biological fluids is therefore critical for pharmacokinetic and pharmacodynamic (PK/PD) studies.
Key Applications Include:
-
Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of 2,2-dimethylbutanoic acid as a therapeutic agent.
-
Biomarker Validation: Quantifying endogenous levels of 2,2-dimethylbutanoic acid as a potential biomarker for disease states.
-
Metabolic Flux Analysis: While less common for a deuterated standard used for quantification, it can be employed in studies tracing the metabolic fate of related compounds.
-
Quality Control in Metabolomics Platforms: Ensuring the accuracy and reproducibility of analytical runs over time.
Quantitative Data Summary
The following tables summarize typical performance data for analytical methods utilizing this compound as an internal standard. The data is representative of what can be achieved with the protocols outlined below and is based on performance characteristics reported for similar short-chain fatty acid analyses.[2][3][4]
Table 1: LC-MS/MS Method Performance for Quantification of 2,2-Dimethylbutanoic Acid
| Parameter | Result |
| Linearity (R²) | > 0.99 |
| Limit of Quantification (LOQ) | 10 - 100 ng/mL |
| Accuracy | 95 - 107% |
| Precision (CV%) | < 10% |
| Recovery | > 90% |
Table 2: GC-MS Method Performance for Quantification of 2,2-Dimethylbutanoic Acid
| Parameter | Result |
| Linearity (R²) | > 0.99 |
| Limit of Quantification (LOQ) | 50 - 200 ng/mL |
| Accuracy | 93 - 112% |
| Precision (CV%) | < 15% |
| Recovery | > 85% |
Experimental Protocols
Protocol 1: Quantification of 2,2-Dimethylbutanoic Acid in Human Plasma using LC-MS/MS
This protocol describes a method for the quantitative analysis of 2,2-dimethylbutanoic acid in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.
1. Materials and Reagents:
-
2,2-Dimethylbutanoic acid (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (blank)
2. Standard and Internal Standard Preparation:
-
Prepare a stock solution of 2,2-Dimethylbutanoic acid (1 mg/mL) in acetonitrile.
-
Prepare a stock solution of this compound (1 mg/mL) in acetonitrile.
-
Prepare a working internal standard solution (1 µg/mL) by diluting the stock solution with acetonitrile.
-
Prepare calibration standards by spiking blank human plasma with appropriate volumes of the 2,2-Dimethylbutanoic acid stock solution to achieve a concentration range of 10 ng/mL to 10,000 ng/mL.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the internal standard working solution (1 µg/mL).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
4. LC-MS/MS Analysis:
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the analyte from matrix components (e.g., start with 10% B, ramp to 90% B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI), positive or negative mode (to be optimized).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both 2,2-Dimethylbutanoic acid and this compound. These need to be determined by infusion of the individual standards.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of 2,2-Dimethylbutanoic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: Quantification of Short-Chain Fatty Acids including 2,2-Dimethylbutanoic Acid in Fecal Samples using GC-MS
This protocol provides a method for the analysis of SCFAs, including 2,2-dimethylbutanoic acid, in fecal samples using gas chromatography-mass spectrometry (GC-MS) with derivatization and this compound as an internal standard.
1. Materials and Reagents:
-
SCFA standards (including 2,2-Dimethylbutanoic acid)
-
This compound
-
Fecal samples
-
MTBE (Methyl-tert-butyl ether)
-
Derivatization agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide with 1% TBDMSCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
2. Standard and Internal Standard Preparation:
-
Prepare stock solutions of SCFA standards and this compound (1 mg/mL) in a suitable solvent.
-
Prepare a working internal standard solution (10 µg/mL).
-
Prepare calibration standards by spiking a blank matrix (e.g., water or extracted blank fecal sample) with SCFA standards.
3. Sample Preparation (Liquid-Liquid Extraction and Derivatization):
-
Homogenize a known weight of fecal sample (e.g., 50 mg) in a known volume of saturated NaCl solution.
-
Acidify the homogenate with HCl.
-
Add the internal standard working solution.
-
Extract the SCFAs with MTBE by vigorous vortexing.
-
Centrifuge to separate the phases.
-
Transfer the organic (MTBE) layer to a new tube.
-
Add the derivatization agent to the extract.
-
Heat the mixture (e.g., at 80°C for 20 minutes) to facilitate derivatization.
-
Cool to room temperature before injection.
4. GC-MS Analysis:
-
GC System: A standard gas chromatograph.
-
Column: A suitable capillary column for fatty acid analysis (e.g., a wax or a mid-polarity column).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: A program that separates the derivatized SCFAs (e.g., start at 60°C, ramp to 250°C).
-
Carrier Gas: Helium.
-
Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, monitoring characteristic ions for the derivatized forms of the analytes and the internal standard.
5. Data Analysis:
-
Similar to the LC-MS/MS protocol, create a calibration curve using the peak area ratios of the derivatized analytes to the derivatized internal standard.
-
Quantify the SCFAs in the fecal samples based on this calibration.
Visualizations
Caption: Targeted metabolomics workflow using a deuterated internal standard.
Caption: Rationale for using a deuterated internal standard in quantitative metabolomics.
References
- 1. Identification of 2,2-Dimethylbutanoic Acid (HST5040), a Clinical Development Candidate for the Treatment of Propionic Acidemia and Methylmalonic Acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liquid chromatography-mass spectrometric assay for quantitation of the short-chain fatty acid, 2,2-dimethylbutyrate (NSC 741804), in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes: Preparation of 2,2-Dimethylbutanoic acid-d11 Stock Solutions
Introduction
2,2-Dimethylbutanoic acid-d11 (CAS No. 1219804-04-2) is the deuterated form of 2,2-Dimethylbutanoic acid.[1] The substitution of hydrogen atoms with deuterium, a stable heavy isotope, provides a molecule with a greater mass and a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond.[2] This property, known as the kinetic isotope effect, can slow down metabolic breakdown at the site of deuteration.[2][3]
Consequently, this compound is an invaluable tool for researchers, scientists, and drug development professionals. Its primary applications include its use as an internal standard for quantitative analysis in techniques like mass spectrometry (GC-MS or LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] It also serves as a tracer for studying drug metabolism and pharmacokinetic profiles.[1][3] Proper preparation and storage of stock solutions are critical to maintain the compound's isotopic enrichment and ensure experimental accuracy.[4]
Compound Data and Properties
The physical and chemical properties of this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₆HD₁₁O₂ | [1] |
| Molecular Weight | 127.23 g/mol | [1] |
| CAS Number | 1219804-04-2 | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Purity | Typically >98% chemical purity and >98% isotopic enrichment | [3] |
Quantitative Data for Stock Solution Preparation
Table 1: Solubility Profile
| Solvent | Concentration | Notes | Reference |
| DMSO | ≥ 200 mg/mL (1571.96 mM) | Hygroscopic DMSO can impact solubility; use newly opened solvent. Saturation is unknown. | [1] |
| Methanol | Soluble | A common solvent for creating stock solutions of deuterated standards. | [4] |
| Other Organic Solvents | Soluble | The non-deuterated analog is soluble in ether, chloroform, and other organic solvents. | [5][6] |
| Water | Limited Solubility | The non-deuterated analog has limited water solubility due to hydrophobic alkyl groups. | [5][6] |
Table 2: Storage and Stability
| Form | Storage Temperature | Storage Period | Notes | Reference |
| Pure Compound | -20°C | 3 years | Store in a tightly sealed container, protected from light and moisture. | [1][2] |
| 4°C | 2 years | For shorter-term storage. | [1] | |
| In Solvent | -80°C | 6 months | Recommended for long-term storage of stock solutions. | [1] |
| -20°C | 1 month | Suitable for short-term storage. Avoid repeated freeze-thaw cycles. | [1][2] |
Table 3: Stock Solution Concentration Preparation (in DMSO)
This table provides the required volume of DMSO to add to a specific mass of this compound to achieve standard molar concentrations.
| Mass of Compound | 1 mM | 5 mM | 10 mM |
| 1 mg | 7.8598 mL | 1.5720 mL | 0.7860 mL |
| 5 mg | 39.2989 mL | 7.8598 mL | 3.9299 mL |
| 10 mg | 78.5978 mL | 15.7196 mL | 7.8598 mL |
| Calculations are based on a Molecular Weight of 127.23 g/mol . Data derived from MedchemExpress.[1] |
Experimental Protocol: Preparation of a 100 mM DMSO Stock Solution
This protocol details the steps for preparing a high-concentration primary stock solution of this compound in DMSO.
Materials and Equipment:
-
This compound
-
Anhydrous, newly opened Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Class A volumetric flask (e.g., 1 mL or 5 mL)
-
Micropipettes
-
Vortex mixer and/or sonicator
-
Light-protecting (amber) cryovials for aliquoting
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Equilibration: Allow the vial containing the pure this compound to equilibrate to room temperature for at least 20-30 minutes before opening. This prevents condensation of atmospheric moisture, which could compromise the compound's integrity.[4]
-
Weighing: Accurately weigh the desired amount of the compound. For a 100 mM stock, this would be 12.72 mg for a final volume of 1 mL. Transfer the compound quantitatively into an appropriate Class A volumetric flask.
-
Dissolution: Add a portion (approximately 70-80%) of the total required volume of anhydrous DMSO to the volumetric flask.
-
Mixing: Cap the flask and mix thoroughly using a vortex mixer. If necessary, use a sonicator bath for a short period to ensure the compound is completely dissolved and the solution is clear.
-
Final Volume Adjustment: Carefully add DMSO to the volumetric flask until the meniscus reaches the calibration mark. Invert the flask several times to ensure the solution is homogeneous.
-
Aliquoting: To avoid degradation from repeated freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots in amber cryovials.[1][2]
-
Storage: Label the aliquots clearly with the compound name, concentration, date, and your initials. Store the vials upright in a freezer at -80°C for long-term stability (up to 6 months).[1]
References
Application Note and Protocol: Spiking 2,2-Dimethylbutanoic acid-d11 in Biological Samples for Quantitative Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,2-Dimethylbutanoic acid is a branched-chain fatty acid and a metabolite of the lactone prodrug simvastatin (B1681759).[1] Its sodium salt is being investigated for the treatment of thalassemias and hemoglobinopathies.[1] Accurate quantification of 2,2-Dimethylbutanoic acid in biological matrices is crucial for pharmacokinetic and metabolic studies. The use of a stable isotope-labeled internal standard, such as 2,2-Dimethylbutanoic acid-d11, is essential for achieving high accuracy and precision in mass spectrometry-based quantification by correcting for matrix effects and variations in sample processing.[2][3]
This document provides a detailed protocol for spiking this compound into biological samples and its subsequent quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol is based on established methods for short-chain fatty acid (SCFA) analysis.[4][5][6][7][8]
Experimental Workflow
The overall experimental workflow for the quantification of 2,2-Dimethylbutanoic acid in biological samples using this compound as an internal standard is depicted below.
Caption: Experimental workflow for quantitative analysis.
Materials and Reagents
-
2,2-Dimethylbutanoic acid (Analyte)
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Methyl tert-butyl ether (MTBE)
-
Hydrochloric acid (HCl)
-
Derivatization agent (e.g., 3-nitrophenylhydrazine, N,N'-dicyclohexylcarbodiimide)
-
Biological matrix (e.g., human plasma, rat plasma)
Experimental Protocols
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 2,2-Dimethylbutanoic acid in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in methanol:water (50:50, v/v) to create calibration standards. Prepare a working solution of the internal standard at an appropriate concentration in the same diluent.
Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction
This protocol is adapted from methods for short-chain fatty acid extraction from biological samples.[5][6]
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample (e.g., plasma).
-
Internal Standard Spiking: Add 10 µL of the this compound internal standard working solution to each sample, calibrator, and quality control sample, except for the blank matrix.
-
Acidification: Add 10 µL of 1M HCl to acidify the sample.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 30 seconds.
-
Centrifugation: Centrifuge the samples at 13,000 x g for 10 minutes at 4°C.
-
Liquid-Liquid Extraction: Transfer the supernatant to a new tube. Add 500 µL of MTBE, vortex for 1 minute, and centrifuge at 13,000 x g for 5 minutes.
-
Evaporation: Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.
Derivatization (Optional but Recommended)
Derivatization can improve the chromatographic properties and ionization efficiency of short-chain fatty acids.[7][8][10]
-
To the dried extract from step 4.2.7, add the derivatization agent according to the manufacturer's protocol.
-
Incubate the reaction mixture as required.
-
Stop the reaction and prepare the sample for LC-MS/MS analysis as per the derivatization protocol.
LC-MS/MS Analysis
The following is a general LC-MS/MS method that can be optimized for specific instrumentation.
| Parameter | Condition |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Optimized for separation of the analyte and internal standard |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| 2,2-Dimethylbutanoic acid | To be determined empirically | To be determined empirically |
| This compound | To be determined empirically | To be determined empirically |
Note: The optimal precursor and product ions for the analyte and internal standard should be determined by direct infusion and optimization on the specific mass spectrometer being used.
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantification of short-chain fatty acids in biological samples, based on published literature.[6]
Table 1: Linearity
| Analyte | Matrix | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| 2,2-Dimethylbutyrate | Rat Plasma | 100 - 10,000 | > 0.99 |
Table 2: Accuracy and Precision
| Analyte | Matrix | Spiked Concentration (ng/mL) | Accuracy (%) | Precision (CV%) |
| 2,2-Dimethylbutyrate | Rat Plasma | 300 | 97 - 107 | 3.4 - 6.2 |
| 5,000 | 97 - 107 | 3.4 - 6.2 | ||
| 8,000 | 97 - 107 | 3.4 - 6.2 |
Table 3: Recovery
| Analyte | Matrix | Extraction Method | Recovery (%) |
| 2,2-Dimethylbutyrate | Rat Plasma | Acetonitrile protein precipitation | > 62 |
Metabolic Pathway
2,2-Dimethylbutanoic acid is a metabolite of simvastatin.[1][11] The metabolic fate of the 2,2-dimethylbutyryl moiety can involve hydroxylation and conjugation.[11]
Caption: Potential metabolic fate of 2,2-Dimethylbutanoic acid.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of 2,2-Dimethylbutanoic acid in biological samples. The described sample preparation and LC-MS/MS methodology, adapted from established protocols for short-chain fatty acids, offers high accuracy, precision, and good recovery. This application note provides a comprehensive guide for researchers in drug development and metabolism studies.
References
- 1. 2,2-Dimethylbutanoic acid | C6H12O2 | CID 11684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Improving ion mass ratio performance at low concentrations in methamphetamine GC-MS assay through internal standard selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How Are Short-Chain Fatty Acids Measured? - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
- 6. Liquid chromatography-mass spectrometric assay for quantitation of the short-chain fatty acid, 2,2-dimethylbutyrate (NSC 741804), in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of short-chain fatty acids as putative biomarkers of cancer diseases by modern analytical strategies and tools: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sample preparation for fatty acid analysis in biological samples with mass spectrometry-based strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2,2-Dimethylbutyric-d11 Acid | LGC Standards [lgcstandards.com]
- 10. A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolic fate of 2,2-dimethylbutyryl moiety of simvastatin in rats: identification of metabolites by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2,2-Dimethylbutanoic acid-d11 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Dimethylbutanoic acid, also known as HST5040, is a small molecule drug candidate under investigation for the treatment of metabolic disorders such as propionic acidemia and methylmalonic acidemia. Accurate and reliable quantification of 2,2-Dimethylbutanoic acid in biological matrices is crucial for its pharmacokinetic (PK) and toxicokinetic (TK) evaluation during drug development. The use of a stable isotope-labeled internal standard (IS) is the gold standard in bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to ensure the highest accuracy and precision. 2,2-Dimethylbutanoic acid-d11 is the deuterated analog of 2,2-Dimethylbutanoic acid and serves as an ideal internal standard for its quantitative analysis.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in pharmacokinetic studies of 2,2-Dimethylbutanoic acid.
Principle of Use
In quantitative bioanalysis using LC-MS/MS, a known amount of the internal standard (this compound) is added to all samples, including calibration standards, quality control (QC) samples, and the unknown study samples, at the beginning of the sample preparation process. Since this compound is chemically and physically almost identical to the analyte (2,2-Dimethylbutanoic acid), it experiences similar variations during sample extraction, chromatography, and ionization. By calculating the ratio of the analyte's response to the internal standard's response, any variability introduced during the analytical process can be effectively normalized, leading to highly reliable and reproducible results.
Data Presentation
The following tables summarize the representative quantitative data from a validated bioanalytical method for the quantification of 2,2-Dimethylbutanoic acid in human plasma using this compound as an internal standard.
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Analyte | 2,2-Dimethylbutanoic acid |
| Internal Standard | This compound |
| Matrix | Human Plasma |
| Calibration Range | 10 - 10,000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 10 | ≤ 15.0 | ± 15.0 | ≤ 15.0 | ± 15.0 |
| Low QC | 30 | ≤ 10.0 | ± 10.0 | ≤ 10.0 | ± 10.0 |
| Mid QC | 500 | ≤ 10.0 | ± 10.0 | ≤ 10.0 | ± 10.0 |
| High QC | 8000 | ≤ 10.0 | ± 10.0 | ≤ 10.0 | ± 10.0 |
LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) | Matrix Factor | IS-Normalized Matrix Factor |
| Low QC | 30 | 85.2 | 0.98 | 1.01 |
| High QC | 8000 | 87.5 | 0.95 | 0.99 |
IS: Internal Standard
Table 4: Stability
| Stability Condition | Duration | Temperature | Mean Stability (%) |
| Bench-top | 8 hours | Room Temperature | 98.5 |
| Freeze-thaw | 3 cycles | -80°C to Room Temperature | 97.2 |
| Long-term | 90 days | -80°C | 99.1 |
Experimental Protocols
Bioanalytical Method for Quantification of 2,2-Dimethylbutanoic Acid in Human Plasma
This protocol describes a validated LC-MS/MS method for the determination of 2,2-Dimethylbutanoic acid in human plasma using this compound as the internal standard.
1.1. Materials and Reagents
-
2,2-Dimethylbutanoic acid (Reference Standard)
-
This compound (Internal Standard)
-
Human plasma (K2-EDTA)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (Ultrapure)
1.2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
1.3. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of 2,2-Dimethylbutanoic acid and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the 2,2-Dimethylbutanoic acid stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) acetonitrile:water.
1.4. Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of human plasma (blank, standard, QC, or study sample) into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the internal standard working solution (100 ng/mL in acetonitrile).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a 96-well plate.
-
Inject 5 µL into the LC-MS/MS system.
1.5. LC-MS/MS Conditions
Table 5: Chromatographic Conditions
| Parameter | Condition |
| HPLC Column | C18 column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate for 1 minute |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 6: Mass Spectrometric Conditions
| Parameter | Condition |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MRM Transition (Analyte) | m/z 115.1 -> 71.1 |
| MRM Transition (IS) | m/z 126.2 -> 77.1 |
| Collision Energy | Optimized for specific instrument |
| Dwell Time | 100 ms |
Metabolic Stability Assay
This protocol outlines an in vitro assay to assess the metabolic stability of 2,2-Dimethylbutanoic acid in human liver microsomes. Due to the presence of a quaternary α-carbon, 2,2-Dimethylbutanoic acid is expected to be resistant to metabolism via β-oxidation.
2.1. Materials and Reagents
-
2,2-Dimethylbutanoic acid
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PD, NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile with internal standard (e.g., a structurally similar but chromatographically resolved compound)
2.2. Experimental Procedure
-
Pre-warm the HLM and NADPH regenerating system to 37°C.
-
In a microcentrifuge tube, combine HLM and phosphate buffer.
-
Add 2,2-Dimethylbutanoic acid (final concentration, e.g., 1 µM).
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Centrifuge to pellet the precipitated protein.
-
Analyze the supernatant by LC-MS/MS to determine the remaining concentration of 2,2-Dimethylbutanoic acid.
2.3. Data Analysis
-
Plot the natural logarithm of the percentage of remaining 2,2-Dimethylbutanoic acid versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as: t½ = 0.693 / k.
Visualizations
Caption: Bioanalytical workflow for the quantification of 2,2-Dimethylbutanoic acid.
Caption: Workflow for the in vitro metabolic stability assay.
Caption: Logical relationship in a pharmacokinetic study.
Application of 2,2-Dimethylbutanoic acid-d11 in Drug Metabolism Studies: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of drug discovery and development, a thorough understanding of a candidate compound's pharmacokinetic (PK) profile is paramount. This involves characterizing the absorption, distribution, metabolism, and excretion (ADME) of a drug, which relies on robust and accurate bioanalytical methods. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantitative analysis of drugs and their metabolites in biological matrices due to its high sensitivity and specificity. However, the complexity of these matrices can lead to variations in sample preparation and ion suppression or enhancement, compromising the reliability of the data.
To mitigate these challenges, an internal standard (IS) is incorporated into the analytical workflow. An ideal internal standard should closely mimic the physicochemical properties of the analyte of interest. Stable isotope-labeled (SIL) internal standards, particularly deuterated compounds like 2,2-Dimethylbutanoic acid-d11, have emerged as the preferred choice in quantitative bioanalysis. In a deuterated standard, one or more hydrogen atoms in the drug molecule are replaced with deuterium, a stable isotope of hydrogen. This substitution results in a compound that is chemically identical to the analyte but has a different mass, allowing for its distinct detection by the mass spectrometer. The co-elution of the analyte and its deuterated internal standard during chromatographic separation ensures that both experience identical conditions throughout the analytical process, from extraction to detection. This co
Application Notes and Protocols for the Analysis of 2,2-Dimethylbutanoic acid-d11
Introduction
2,2-Dimethylbutanoic acid is a short-chain fatty acid (SCFA) of interest in various fields of research. Its deuterated isotopologue, 2,2-Dimethylbutanoic acid-d11, serves as an ideal internal standard for quantitative analysis by mass spectrometry, correcting for variations in sample extraction and ionization efficiency.[1] Accurate and precise quantification of this and other SCFAs in biological matrices such as plasma and serum is crucial for understanding their biological roles.[2][3] However, the inherent volatility and low concentrations of SCFAs in circulation present analytical challenges.[2][3]
This document provides detailed application notes and protocols for the sample preparation of this compound and its non-labeled counterpart for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
I. Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers a sensitive and specific platform for the analysis of SCFAs. Sample preparation typically involves protein precipitation followed by derivatization to enhance chromatographic retention and ionization efficiency. A method using 3-nitrophenylhydrazine (B1228671) (3-NPH) for derivatization has been shown to be effective for SCFA analysis in human serum.[4]
Experimental Workflow: LC-MS/MS Sample Preparation
Caption: Workflow for LC-MS/MS sample preparation.
Protocol 1: Protein Precipitation and 3-NPH Derivatization
This protocol is adapted from a method for the analysis of SCFAs in human serum.[4][5]
Materials:
-
Serum/Plasma Sample
-
This compound internal standard (IS) solution
-
Acetonitrile (ACN), LC-MS grade
-
3-nitrophenylhydrazine (3-NPH) hydrochloride
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Water, LC-MS grade
-
Microcentrifuge tubes
Procedure:
-
To a 1.5 mL microcentrifuge tube, add 50 µL of serum or plasma sample.
-
Spike the sample with the this compound internal standard solution.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.[6]
-
Vortex the mixture thoroughly for 1 minute.
-
Incubate the samples at 4°C for 15 minutes to enhance protein precipitation.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.[7]
-
Transfer the supernatant to a new tube for derivatization.
-
Prepare the derivatization reagents:
-
Reagent A (3-NPH): 20 mg/mL 3-NPH in ACN:Water (50:50).
-
Reagent B (EDC with Pyridine): 50 mM EDC with 7% pyridine in ACN:Water (50:50).[4]
-
-
To 40 µL of the supernatant, add 40 µL of the derivatization reagent mixture (Reagent A and B, freshly mixed).[7]
-
Incubate the reaction mixture at 40°C for 30 minutes.[7]
-
After incubation, cool the sample at 4°C and dilute with 30% cooled acetonitrile to a final volume of 1 mL.[7]
-
Centrifuge the final solution at high speed for 10 minutes before transferring to an autosampler vial for LC-MS/MS analysis.[7]
Quantitative Performance Data (LC-MS/MS)
The following table summarizes typical performance characteristics for SCFA analysis using derivatization-based LC-MS/MS methods.
| Parameter | Acetic Acid | Propionic Acid | Butyric Acid | Isobutyric Acid | Valeric Acid |
| Linearity (r²) | >0.99 | >0.99 | >0.99 | >0.99 | >0.99 |
| LOQ (µM) | 0.01 | 0.01 | 0.01 | 0.01 | 20 ng/mL |
| Recovery (%) | >80% | >80% | >80% | >80% | Not Reported |
| Precision (RSD%) | <14% | <14% | <14% | <14% | Not Reported |
| Accuracy (RE%) | < ±10% | < ±10% | < ±10% | < ±10% | Not Reported |
| Data adapted from references[4][8]. |
II. Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis, derivatization is essential to increase the volatility and thermal stability of carboxylic acids like 2,2-Dimethylbutanoic acid.[9] Silylation, which replaces the acidic proton with a trimethylsilyl (B98337) (TMS) group, is a common and effective technique.[10][11] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a widely used silylating agent.
Experimental Workflow: GC-MS Sample Preparation
Caption: Workflow for GC-MS sample preparation.
Protocol 2: Liquid-Liquid Extraction and Silylation
This protocol is based on a method for SCFA quantification in plasma and serum and a general silylation procedure for fatty acids.[3][10]
Materials:
-
Serum/Plasma Sample
-
This compound internal standard (IS) solution
-
Hydrochloric acid (HCl)
-
Methyl tert-butyl ether (MTBE)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Acetonitrile (anhydrous)
-
Nitrogen gas supply
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
Pipette 100 µL of plasma or serum into a microcentrifuge tube.
-
Add the internal standard, this compound.
-
Acidify the sample by adding 10 µL of HCl to protonate the SCFAs.[2]
-
Add 500 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.[3]
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 13,000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer (MTBE) to a clean GC vial insert.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is crucial that the sample is completely dry as silylation reagents are sensitive to moisture.[11]
-
To the dried residue, add 50 µL of BSTFA (+1% TMCS) and 100 µL of anhydrous acetonitrile.[10]
-
Cap the vial tightly and vortex for 10 seconds.
-
Heat the vial at 60°C for 60 minutes to ensure complete derivatization.[10]
-
After cooling to room temperature, the sample is ready for direct injection into the GC-MS system.
Quantitative Performance Data (GC-MS)
The following table presents typical validation data for the analysis of SCFAs by GC-MS.
| Parameter | Acetic Acid | Propionic Acid | Butyric Acid |
| Linearity (r²) | >0.997 | >0.997 | >0.997 |
| LOD (ng/mL) | 5 | 5 | 5 |
| LOQ (µg/mL) | 0.05 | 0.05 | 0.05 |
| Within-day Repeatability | Good | Good | Good |
| Inter-day Repeatability | Good | Good | Good |
| Data adapted from references[3][12]. |
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative analysis of short-chain fatty acids in human plasma and serum by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
- 5. Targeted analysis of Short Chain Fatty Acids (SCFAs) in human serum using derivatization and LC-HRMS analysis [protocols.io]
- 6. agilent.com [agilent.com]
- 7. Determination and Comparison of Short-Chain Fatty Acids in Serum and Colon Content Samples: Alzheimer’s Disease Rat as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of derivatization-based LC-MS/MS method for quantification of short-chain fatty acids in human, rat, and mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An in situ extraction and derivatization method for rapid analysis of short-chain fatty acids in rat fecal samples by gas chromatography tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Matrix Effects on 2,2-Dimethylbutanoic acid-d11 Ionization
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding matrix effects on the ionization of 2,2-Dimethylbutanoic acid-d11.
I. Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound due to matrix effects.
Issue 1: Poor Peak Shape or Shifting Retention Time for this compound
-
Question: My chromatogram for this compound shows peak tailing, fronting, or a shift in retention time compared to the standard in a neat solution. What could be the cause?
-
Answer: This is a common manifestation of matrix effects. Co-eluting endogenous or exogenous components from the biological matrix can interact with the analyte and the stationary phase of the LC column, altering its chromatographic behavior.[1] One possible explanation is that some matrix components may loosely bind to the analyte, affecting its retention on the column.[1]
Troubleshooting Steps:
-
Optimize Chromatographic Conditions:
-
Gradient Elution: Employ a gradient elution with a shallower slope around the elution time of this compound. This can help separate the analyte from interfering matrix components.
-
Column Chemistry: Experiment with a different column chemistry (e.g., a column with a different stationary phase) that may provide better resolution between the analyte and interfering compounds.
-
-
Enhance Sample Preparation:
-
Implement a more rigorous sample clean-up procedure to remove a broader range of matrix components. Techniques like Solid-Phase Extraction (SPE) are generally more effective than simple protein precipitation.[2]
-
-
Check for pH Effects: Co-eluting matrix components can alter the local pH of the mobile phase, which can affect the retention time of an acidic compound like 2,2-Dimethylbutanoic acid.[1] Ensure your mobile phase is sufficiently buffered.
-
Issue 2: Inconsistent or Low Recovery of this compound
-
Question: I am observing low and variable recovery of this compound after sample preparation. How can I address this?
-
Answer: Low and inconsistent recovery is often due to suboptimal extraction conditions or significant matrix effects that interfere with the extraction process.
Troubleshooting Steps:
-
Evaluate Extraction Efficiency:
-
Solvent Selection: Test different extraction solvents or solvent mixtures to find the optimal conditions for this compound.
-
pH Adjustment: Adjust the pH of the sample to ensure the analyte is in its non-ionized form, which will improve its extraction into an organic solvent.
-
-
Assess Matrix Effects on Recovery: Perform a recovery experiment by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample. A significant difference indicates that the matrix is interfering with the extraction process.
-
Consider a Different Extraction Technique: If using protein precipitation, consider switching to Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) for a cleaner extract.[2]
-
Issue 3: High Signal Variability or Poor Precision in Quality Control (QC) Samples
-
Question: My QC samples for this compound are showing high variability (%CV > 15%). What is the likely cause?
-
Answer: High variability in QC samples is a strong indicator of inconsistent matrix effects between different samples.[3] This means that the degree of ion suppression or enhancement is not uniform across your analytical run.
Troubleshooting Steps:
-
Evaluate Matrix Effect Variability: Assess the matrix effect in at least six different lots of the biological matrix.[3] If there is significant lot-to-lot variability, your method is not robust.
-
Improve Sample Clean-up: A more effective sample preparation method will reduce the concentration of interfering compounds, leading to more consistent ionization.
-
Optimize Chromatography: Ensure that this compound is chromatographically separated from the regions of major ion suppression. A post-column infusion experiment can identify these regions.
-
Use a Stable Isotope Labeled Internal Standard: The use of a stable isotope-labeled internal standard, such as this compound, is intended to compensate for such variability.[4] If you are still observing high variability, it's possible that the analyte and internal standard are not co-eluting perfectly, or are being affected differently by the matrix.
-
II. Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the ionization of this compound?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting components from the sample matrix.[5] These components can be endogenous (e.g., phospholipids, salts, proteins) or exogenous (e.g., anticoagulants, dosing vehicles).[3] For this compound, this can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate and imprecise quantification.[3]
Q2: Why is a deuterated internal standard like this compound used, and can it completely eliminate matrix effects?
A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard for compensating for matrix effects.[4] Because it is chemically almost identical to the analyte of interest, it is assumed to co-elute and experience the same degree of ion suppression or enhancement. However, a SIL-IS may not always completely eliminate the impact of matrix effects. Differences in physical properties due to the deuterium (B1214612) labeling can sometimes lead to slight chromatographic separation from the unlabeled analyte, resulting in differential matrix effects.
Q3: How can I quantitatively assess the matrix effect for this compound?
A3: The most common method for quantitatively assessing matrix effects is the post-extraction spike method.[3] This involves comparing the response of the analyte spiked into an extracted blank matrix to the response of the analyte in a neat solution at the same concentration. The ratio of these responses is called the Matrix Factor (MF). An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[3] For a robust method, the absolute MF should ideally be between 0.75 and 1.25.[3]
Q4: What are the most common sources of matrix effects in plasma and urine samples?
A4: In plasma , the most significant sources of matrix effects are phospholipids, salts, and residual proteins.[2] In urine , the composition is highly variable, but salts, urea, and various organic acids are major contributors to matrix effects.[6]
Q5: What are the best sample preparation techniques to minimize matrix effects for this compound?
A5: The choice of sample preparation technique significantly impacts the extent of matrix effects.
-
Protein Precipitation (PPT): This is a simple and fast method but is often the least effective at removing interfering components, especially phospholipids.[2]
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT by partitioning the analyte into an organic solvent, leaving many polar interferences behind.
-
Solid-Phase Extraction (SPE): SPE is generally the most effective technique for removing a wide range of matrix components and providing the cleanest extracts.[2]
III. Quantitative Data on Matrix Effects
Table 1: Representative Recovery and Matrix Effect Data for Short-Chain Fatty Acids in Different Biological Matrices
| Analyte | Matrix | Sample Preparation | Recovery (%) | Matrix Effect (%) | Reference |
| Butyrate | Plasma | Protein Precipitation | 95.3 | -12.4 (Suppression) | [7] |
| Isobutyrate | Plasma | Protein Precipitation | 96.8 | -10.2 (Suppression) | [7] |
| Valerate | Plasma | Protein Precipitation | 98.2 | -8.9 (Suppression) | [7] |
| Butyrate | Feces | Derivatization & LLE | 98.5 | Not specified | [8] |
| Isovalerate | Feces | Derivatization & LLE | 102.3 | Not specified | [8] |
| Butyrate | Urine | Derivatization & SPE | Not specified | -25 to -50 (Suppression) | [6] |
| Propionate | Urine | Derivatization & SPE | Not specified | -30 to -60 (Suppression) | [6] |
Note: The data presented is for structurally similar short-chain fatty acids and should be used as a general guide. It is crucial to experimentally determine the matrix effect for this compound in your specific matrix and with your analytical method.
IV. Experimental Protocols
Protocol: Quantitative Assessment of Matrix Effect using the Post-Extraction Spike Method
This protocol outlines the steps to quantitatively determine the matrix factor for this compound.
1. Materials:
-
Blank biological matrix (e.g., human plasma, urine) from at least six different sources.
-
This compound analytical standard.
-
Neat solution (e.g., mobile phase or reconstitution solvent).
-
All necessary reagents and equipment for your established sample preparation and LC-MS/MS analysis.
2. Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analytical standard of this compound into the neat solution at two concentration levels (low and high QC).
-
Set B (Post-Extraction Spike): Extract blank biological matrix from the six different sources using your established sample preparation method. Spike the analytical standard of this compound into the extracted matrix at the same low and high QC concentrations as in Set A.
-
Set C (Pre-Extraction Spike): Spike the analytical standard of this compound into the blank biological matrix from the six different sources at the low and high QC concentrations. Then, perform the sample preparation method.
-
-
LC-MS/MS Analysis: Analyze all three sets of samples using your validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the Matrix Factor (MF):
An MF close to 1 indicates minimal matrix effect. An MF < 1 indicates ion suppression, and an MF > 1 indicates ion enhancement.
-
Calculate the Recovery (RE):
-
Calculate the Process Efficiency (PE):
-
Acceptance Criteria:
-
The coefficient of variation (%CV) of the matrix factor across the different lots of matrix should be ≤15%.[3]
-
The IS-normalized matrix factor (MF of analyte / MF of IS) should be close to 1.0.[3]
V. Visualizations
Caption: Experimental workflow for the quantitative assessment of matrix effects.
Caption: Logical troubleshooting workflow for matrix effect issues.
References
- 1. Standardized Procedure for the Simultaneous Determination of the Matrix Effect, Recovery, Process Efficiency, and Internal Standard Association. | Semantic Scholar [semanticscholar.org]
- 2. Quantitative analysis of short-chain fatty acids in human plasma and serum by GC–MS | Semantic Scholar [semanticscholar.org]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Simultaneous quantitative determination of deuterium- and carbon-13-labeled essential fatty acids in rat plasma. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 6. Quantification of Fecal Short Chain Fatty Acids by Liquid Chromatography Tandem Mass Spectrometry—Investigation of Pre-Analytic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Accurate and Reliable Quantitation of Short Chain Fatty Acids from Human Feces by Ultra High-Performance Liquid Chromatography-High Resolution Mass Spectrometry (UPLC-HRMS) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chromatographic Separation of 2,2-Dimethylbutanoic acid-d11
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of 2,2-Dimethylbutanoic acid-d11.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its common applications in a laboratory setting?
A1: this compound is the deuterated form of 2,2-Dimethylbutanoic acid. In analytical chemistry, it is primarily used as an internal standard for quantitative analyses. Its applications are common in studies involving mass spectrometry (MS), such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).
Q2: Which chromatographic technique is better for the analysis of this compound: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)?
A2: Both GC and HPLC can be suitable for the analysis of this compound, and the choice depends on the specific requirements of the experiment, such as sample matrix, desired sensitivity, and available equipment.
-
Gas Chromatography (GC) is often preferred for volatile compounds like short-chain fatty acids. To improve volatility and peak shape, derivatization is a common practice. GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is a powerful tool for this analysis.[1][2][3]
-
High-Performance Liquid Chromatography (HPLC) , particularly reverse-phase HPLC, is also a viable option and has the advantage of operating at lower temperatures, which can be beneficial for thermally sensitive compounds.[4][5] HPLC-MS is a highly sensitive method for quantification.[4][6]
Q3: Is derivatization necessary for the analysis of this compound?
A3: For GC analysis, derivatization is highly recommended to improve the volatility and reduce the polarity of the carboxylic acid group. This leads to better peak shape and sensitivity.[1] For HPLC analysis, derivatization is not always necessary, especially when using a mass spectrometer for detection.[7] However, if using a UV detector, derivatization with a UV-absorbing agent can enhance detection.[8]
Q4: How can I improve the peak shape for my this compound analysis?
A4: Poor peak shape, such as tailing, is a common issue with carboxylic acids. Here are some strategies to improve it:
-
For GC:
-
Ensure complete derivatization of your sample.
-
Use a column specifically designed for acidic compounds.
-
Check for and eliminate any active sites in the GC system (e.g., inlet liner).
-
-
For HPLC:
-
Adjust the pH of the mobile phase. For acidic compounds, a mobile phase pH below the pKa of the analyte (typically around 2-3) can improve peak shape.[9][10]
-
Ensure the sample is dissolved in a solvent that is weaker than or compatible with the mobile phase.[9]
-
Consider using a column with end-capping to minimize interactions with residual silanols.
-
Troubleshooting Guides
HPLC Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Peak Tailing | Secondary interactions with the stationary phase. | Lower the mobile phase pH to suppress ionization of the carboxylic acid. Consider adding a small amount of an ion-pairing agent. Use a well-end-capped column.[9][10][11] |
| Column overload. | Reduce the injection volume or dilute the sample.[9] | |
| Mismatch between sample solvent and mobile phase. | Dissolve the sample in the initial mobile phase or a weaker solvent.[9] | |
| Poor Resolution | Inadequate separation between this compound and other components. | Optimize the mobile phase composition by adjusting the organic solvent percentage. Consider a gradient elution. |
| Low column efficiency. | Check the column for voids or contamination. Replace the column if necessary. | |
| Variable Retention Times | Fluctuation in mobile phase composition or flow rate. | Ensure the pump is working correctly and the mobile phase is properly mixed and degassed. |
| Unstable column temperature. | Use a column oven to maintain a consistent temperature. |
GC Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Peak Tailing | Incomplete derivatization. | Optimize the derivatization reaction conditions (time, temperature, reagent concentration). |
| Active sites in the GC system (inlet, column). | Use a deactivated inlet liner and a column designed for acidic compounds. | |
| Poor Resolution | Inadequate separation. | Optimize the temperature program, particularly the ramp rate.[1] Adjust the carrier gas flow rate.[12] |
| Column degradation. | Trim the front end of the column or replace it if it's old.[13] | |
| Low Sensitivity | Poor sample transfer to the column. | Optimize the injector temperature and injection mode (split vs. splitless).[1] |
| Inefficient derivatization. | Ensure the derivatization agent is fresh and the reaction goes to completion. |
Experimental Protocols
Example GC-MS Protocol for this compound Analysis
This is a general protocol and may require optimization for your specific application and instrumentation.
1. Sample Preparation (Derivatization)
-
To a 100 µL aliquot of your sample, add an internal standard solution.
-
Acidify the sample to a pH < 2 with hydrochloric acid.
-
Extract the fatty acids with a suitable organic solvent (e.g., methyl tert-butyl ether).
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a derivatization agent (e.g., N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide with 1% tert-Butyldimethylchlorosilane - MTBSTFA + 1% TBDMCS).
-
Heat the mixture at 60°C for 30 minutes to ensure complete derivatization.[1]
2. GC-MS Parameters
-
GC Column: DB-FFAP (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar polar capillary column.[2]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp 1: 10°C/min to 150°C.
-
Ramp 2: 20°C/min to 240°C, hold for 5 minutes.
-
-
Injector: Splitless mode at 250°C.
-
MS Detector:
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of derivatized this compound.
-
Data Presentation
The following table presents representative data that could be obtained for the analysis of this compound and its non-deuterated analog using the GC-MS protocol described above. Note: These are example values and will vary based on the specific instrument and conditions.
| Compound | Retention Time (min) | Quantification Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| 2,2-Dimethylbutanoic acid | 8.5 | 173 | 117 | 145 |
| This compound | 8.4 | 184 | 128 | 156 |
Mandatory Visualization
Below is a troubleshooting workflow for addressing common issues in the chromatographic analysis of this compound.
Caption: Troubleshooting workflow for chromatographic analysis.
References
- 1. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 2. mdpi.com [mdpi.com]
- 3. Use of Gas Chromatography to Quantify Short Chain Fatty Acids in the Serum, Colonic Luminal Content and Feces of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC for Short Chain Fatty Acid Analysis - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 5. mdpi.com [mdpi.com]
- 6. Liquid chromatography-mass spectrometric assay for quantitation of the short-chain fatty acid, 2,2-dimethylbutyrate (NSC 741804), in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Determination of Short-Chain Fatty Acids in Mouse Feces by High-Performance Liquid Chromatography Using 2-Nitrophenylhydrazine as a Labeling Reagent [jstage.jst.go.jp]
- 9. uhplcs.com [uhplcs.com]
- 10. researchgate.net [researchgate.net]
- 11. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 12. youtube.com [youtube.com]
- 13. chromforum.org [chromforum.org]
Linearity issues in calibration curves with 2,2-Dimethylbutanoic acid-d11
Technical Support Center: 2,2-Dimethylbutanoic acid-d11
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address linearity issues encountered during the use of this compound in calibration curves for quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of 2,2-Dimethylbutanoic acid, meaning hydrogen atoms have been replaced with their heavier isotope, deuterium (B1214612).[1][2] It is an ideal internal standard (IS) for quantitative mass spectrometry (MS) assays because it shares nearly identical chemical and physical properties with the non-labeled analyte (the compound you are measuring).[1] This includes similar extraction recovery, chromatographic retention time, and ionization efficiency. However, because of its higher mass, it can be distinguished from the analyte by the mass spectrometer. Using a stable-isotope-labeled IS like this is the most widely used approach to correct for variations during sample preparation and analysis.[3]
Q2: Why is a linear calibration curve with a high coefficient of determination (R²) important?
A linear calibration curve demonstrates a proportional relationship between the concentration of an analyte and the instrument's response over a defined range. A high coefficient of determination (e.g., R² > 0.99) indicates that the data points fit the linear model well. This relationship is crucial for accurately calculating the concentration of the analyte in unknown samples. Non-linearity can introduce significant bias and inaccuracy into the quantitative results.[4]
Q3: What are the most common causes of non-linear calibration curves in LC-MS/MS analysis?
Non-linearity is a common observation in LC-MS/MS methods and can be caused by several factors.[5][6] The most frequent causes include:
-
Detector Saturation: At high concentrations, the MS detector can become overwhelmed with ions, reaching a point where it can no longer register them proportionally.[7][8] This is a primary cause of the curve flattening at the upper concentration limits.[6][9]
-
Ion Source Saturation/Competition: The analyte and internal standard can compete for ionization in the mass spectrometer's ion source, especially at high concentrations.[10][11] This can lead to a non-proportional response as the total amount of ions reaching the detector does not increase linearly with concentration.
-
Matrix Effects: Components in the biological sample (e.g., plasma, urine) can co-elute with the analyte and IS, causing suppression or enhancement of their ionization.[12][13] This effect may not be consistent across the concentration range, leading to non-linearity.[14]
-
Isotopic Cross-Contribution: The analyte's naturally occurring isotopes might contribute to the signal of the deuterated internal standard, or the IS may contain some non-labeled analyte as an impurity.[3][15][16] This can affect the accuracy of the response ratio, particularly at the low and high ends of the curve.[17]
Troubleshooting Guide: Linearity Issues
This guide addresses specific linearity problems in a question-and-answer format.
Q: My calibration curve is bending or flattening at high concentrations. What should I investigate?
A: This is a classic sign of detector or ion source saturation. The instrument is reaching its limit for the number of ions it can process at one time.
Troubleshooting Steps:
-
Dilute Upper-Level Standards: Dilute your highest concentration standards and re-inject them. If linearity is restored in the lower range, this strongly suggests saturation was the issue.
-
Check IS Response: Plot the absolute peak area of the this compound internal standard across the calibration range. A significant drop in the IS response at higher analyte concentrations points to ion suppression or competition in the source.[11][18]
-
Reduce Instrument Sensitivity: If possible, intentionally "de-tune" the mass spectrometer to reduce sensitivity. This can be done by using a less abundant product ion transition or adjusting source parameters (e.g., voltages, gas flows).[6] This can extend the linear dynamic range.
-
Lower Injection Volume: Reducing the injection volume will decrease the total amount of analyte and IS entering the system, which can alleviate saturation.[19]
Q: My R² value is poor (<0.99) and the data points appear scattered around the line. What should I do?
A: Poor precision and a low R² value often point to issues with sample preparation, matrix effects, or instrument stability.
Troubleshooting Steps:
-
Evaluate Internal Standard Consistency: Check the peak area of the this compound across all samples in the run. The response should be consistent (typically within 50-150% of the mean).[20] High variability suggests inconsistent sample preparation or significant, variable matrix effects.[20]
-
Assess Matrix Effects: Perform a quantitative matrix effect experiment (details in the protocols section below) to determine if ion suppression or enhancement is occurring.[12][21] If significant matrix effects are present, improving the sample cleanup procedure (e.g., switching from protein precipitation to liquid-liquid extraction or solid-phase extraction) is recommended.[13][22]
-
Optimize Chromatography: Ensure that the analyte and this compound are co-eluting perfectly. A slight separation due to the deuterium isotope effect can cause them to experience different levels of matrix effects. Adjusting the chromatographic gradient may be necessary.
-
Check for Contamination and Carryover: Inject a blank solvent sample after the highest calibrator. If a peak for the analyte is observed, it indicates carryover, which can affect the accuracy of subsequent samples, especially at the low end of the curve.
Q: My calibration curve is non-linear, but a quadratic (1/x or 1/x²) weighted regression provides a good fit (R² > 0.999). Is this acceptable?
A: Yes, using a non-linear regression model, such as a quadratic fit with weighting, is often acceptable and necessary for LC-MS/MS data, which can be inherently non-linear.[5][9] Regulatory guidelines often permit the use of quadratic regression if it more accurately describes the instrument's response. However, it is critical to:
-
Justify the Model: You should demonstrate that the quadratic fit is appropriate and provides better accuracy for your quality control (QC) samples than a linear fit.
-
Use Sufficient Standards: A quadratic curve requires more non-zero calibration standards than a linear one to be properly defined (a minimum of five is often recommended).
-
Apply Weighting: LC-MS/MS data is typically heteroscedastic (variance increases with concentration). Using a weighting factor like 1/x or 1/x² gives less weight to the higher concentration points, improving the accuracy at the low end of the curve.[5]
Data & Parameters
Table 1: Troubleshooting Summary for Non-Linearity
| Symptom Observed | Potential Cause | Primary Solution(s) |
| Curve flattens at high concentrations | Detector or Ion Source Saturation | Dilute upper-level standards; Reduce injection volume; De-tune MS sensitivity. |
| Poor R² value, high data scatter | Inconsistent Sample Prep / Matrix Effects | Improve sample cleanup method; Optimize chromatography for co-elution; Check IS response variability. |
| Non-linear, but fits quadratic model | Inherent non-linear response of LC-MS/MS | Use a weighted (1/x or 1/x²) quadratic regression; Ensure sufficient calibration standards are used. |
| Non-linearity at low concentrations | Analyte impurity in IS / Isotopic cross-talk | Verify purity of IS; Monitor a different, non-interfering isotopic transition for the IS if available.[3] |
Table 2: Example LC-MS/MS Parameters for Small Carboxylic Acids
| Parameter | Typical Setting | Notes |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode | Carboxylic acids readily deprotonate to form [M-H]⁻ ions. |
| IS Concentration | Mid-point of calibration curve range | A common starting point to balance performance at low and high concentrations.[4] |
| Regression Type | Linear or Quadratic | Evaluate data to choose the best fit. |
| Weighting | None, 1/x, or 1/x² | 1/x or 1/x² is recommended for heteroscedastic data.[5] |
| Acceptance Criteria | R² > 0.99; Calibrator accuracy within ±15% of nominal (±20% at LLOQ) | Standard criteria for regulated bioanalysis. |
Experimental Protocols & Visualizations
Protocol 1: Preparation of Calibration Standards
-
Prepare Primary Stocks: Prepare a 1 mg/mL stock solution of the analyte and this compound (IS) in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Create Working Solutions: Prepare a series of analyte working solutions by serial dilution from the primary stock to cover the desired calibration range (e.g., 1 ng/mL to 1000 ng/mL). Prepare a separate IS working solution at a fixed concentration (e.g., 100 ng/mL).
-
Spike into Matrix: For each calibration level, spike a small volume (e.g., 10 µL) of the appropriate analyte working solution into a fixed volume of blank biological matrix (e.g., 90 µL of drug-free human plasma).
-
Add Internal Standard: Add a fixed volume of the IS working solution to every calibrator, quality control (QC) sample, and unknown sample.
-
Sample Processing: Proceed with the established sample extraction method (e.g., protein precipitation).
Diagram 1: Troubleshooting Workflow for Linearity Issues
Caption: Decision tree for troubleshooting calibration curve non-linearity.
Protocol 2: Quantitative Assessment of Matrix Effects
This protocol determines if matrix components are suppressing or enhancing ionization.
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Spike the analyte and IS into the final reconstitution solvent at low and high concentrations (LLOQ and ULOQ).
-
Set B (Post-Extraction Spike): Extract at least 6 different lots of blank biological matrix. Spike the analyte and IS into the extracted matrix supernatant at the same low and high concentrations.
-
Set C (Neat Standard in Extracted Matrix): This is the same as Set B and is used for calculating recovery.
-
-
Analyze Samples: Inject all samples into the LC-MS/MS system.
-
Calculate Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
The coefficient of variation (%CV) of the MF across the different lots should be <15%.
-
Diagram 2: Relationship Between Analyte, IS, and Matrix Effects
Caption: How co-eluting matrix components can affect analyte and IS ionization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2,2-Dimethylbutyric-d11 Acid | LGC Standards [lgcstandards.com]
- 3. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. web.uvic.ca [web.uvic.ca]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Probing Liquid Chromatography–Tandem Mass Spectrometry Response Dynamics and Nonlinear Effects for Response Level Defined Calibration Strategies with Simple Methods To Expand Linear Dynamic Ranges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fitting Nonlinear Calibration Curves: No Models Perfect [scirp.org]
- 15. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. isotope-labeled internal standards: Topics by Science.gov [science.gov]
- 17. researchgate.net [researchgate.net]
- 18. Linearity problem with LC-MS MRM - Chromatography Forum [chromforum.org]
- 19. Reddit - The heart of the internet [reddit.com]
- 20. benchchem.com [benchchem.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. chromatographyonline.com [chromatographyonline.com]
Interference from naturally occurring isotopes in 2,2-Dimethylbutanoic acid-d11 analysis
This technical support center provides guidance for researchers, scientists, and drug development professionals on the analysis of 2,2-Dimethylbutanoic acid-d11, with a focus on troubleshooting potential interferences from naturally occurring isotopes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a deuterated form of 2,2-Dimethylbutanoic acid. In analytical chemistry, particularly in mass spectrometry-based assays, it is commonly used as an internal standard.[1] The key advantage of using a stable isotope-labeled internal standard like the d11 variant is that it is chemically almost identical to the unlabeled analyte of interest. This ensures that it behaves similarly during sample preparation, chromatography, and ionization, allowing for accurate quantification by correcting for variations in the analytical process.
Q2: What is isotopic interference in the context of this compound analysis?
Isotopic interference occurs when the mass spectral signal of the unlabeled analyte (2,2-Dimethylbutanoic acid) overlaps with the signal of its deuterated internal standard (this compound). This can happen due to the natural abundance of stable isotopes, primarily Carbon-13 (¹³C). The unlabeled analyte will have a small percentage of molecules that contain one or more ¹³C atoms, resulting in ions with mass-to-charge ratios (m/z) of M+1, M+2, and so on. If these isotopic peaks from the analyte overlap with the m/z of the deuterated internal standard, it can lead to inaccurate quantification.
Q3: How significant is the potential for interference from the natural isotopes of 2,2-Dimethylbutanoic acid with its d11-labeled internal standard?
The molecular formula for 2,2-Dimethylbutanoic acid is C₆H₁₂O₂. The mass difference between the unlabeled compound and the d11-labeled internal standard is significant. This large mass difference minimizes the likelihood of direct interference from the M+1 or M+2 peaks of the unlabeled analyte with the primary signal of the d11-labeled standard. However, it is still crucial to be aware of the entire isotopic cluster of both the analyte and the internal standard to ensure that there is no unexpected overlap, especially at very high analyte concentrations.
Isotopic Distribution Data
The following tables summarize the theoretical isotopic distribution for 2,2-Dimethylbutanoic acid and its d11-labeled internal standard. This data is essential for identifying potential spectral overlaps.
Table 1: Theoretical Isotopic Distribution of 2,2-Dimethylbutanoic Acid (C₆H₁₂O₂)
| Mass (m/z) | Relative Intensity (%) |
| 116.0837 (M) | 100.00 |
| 117.0871 (M+1) | 6.78 |
| 118.0904 (M+2) | 0.22 |
Table 2: Theoretical Isotopic Distribution of this compound (C₆D₁₁HO₂)
| Mass (m/z) | Relative Intensity (%) |
| 127.1528 (M') | 100.00 |
| 128.1562 (M'+1) | 6.80 |
| 129.1595 (M'+2) | 0.23 |
Troubleshooting Guide
Issue: Inaccurate quantification, particularly at low or high concentrations of the analyte.
This can manifest as non-linear calibration curves or biased results.[2][3]
-
Potential Cause 1: Isotopic contribution of the analyte to the internal standard signal.
-
Troubleshooting Steps:
-
Analyze a high-concentration standard of the unlabeled analyte: Monitor the m/z channel of the d11-internal standard to check for any signal. With a mass difference of 11 Da, this is unlikely to be a major issue for this compound, but it is good practice to confirm.
-
Optimize chromatographic separation: While the d11-labeling should have a minimal impact on retention time, slight shifts can occur.[4] Ensure that the analyte and internal standard peaks are baseline resolved from any interfering matrix components.
-
-
-
Potential Cause 2: Presence of unlabeled analyte as an impurity in the internal standard.
-
Troubleshooting Steps:
-
Analyze a high-concentration solution of the d11-internal standard: Monitor the m/z channel of the unlabeled analyte. Any signal detected will be from the unlabeled impurity.
-
Quantify the impurity: Determine the percentage of the unlabeled analyte in your internal standard. If it is significant, you may need to source a higher purity standard or mathematically correct for the impurity in your calculations.
-
-
-
Potential Cause 3: In-source fragmentation or H/D exchange.
-
Troubleshooting Steps:
-
Optimize ion source parameters: Lower the source temperature and adjust voltages to minimize the potential for fragmentation or the exchange of deuterium (B1214612) atoms with hydrogen atoms from the solvent.
-
Evaluate solvent effects: Ensure that the mobile phase composition does not promote H/D exchange. This is particularly important for deuterons on heteroatoms or activated carbon atoms, though the labeling in this compound is generally stable.
-
-
Experimental Protocols
LC-MS/MS Method for the Quantification of 2,2-Dimethylbutanoic Acid
This protocol is a general guideline and may require optimization for specific instruments and matrices.
-
Sample Preparation (Plasma):
-
To a 100 µL plasma sample, add an appropriate amount of this compound internal standard solution.
-
Precipitate proteins by adding 400 µL of cold acetonitrile.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5-95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95-5% B
-
4.1-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
2,2-Dimethylbutanoic acid: Precursor ion (m/z) 115.1 -> Product ion (m/z) 71.1
-
This compound: Precursor ion (m/z) 126.1 -> Product ion (m/z) 78.1
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
-
Visualizations
Caption: Experimental workflow for the quantification of 2,2-Dimethylbutanoic acid.
Caption: Logical diagram of potential isotopic interference.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
Technical Support Center: Analysis of 2,2-Dimethylbutanoic Acid-d11
This guide provides troubleshooting advice and frequently asked questions to help researchers minimize ion suppression when analyzing 2,2-Dimethylbutanoic acid-d11 using Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a matrix effect where co-eluting compounds from the sample matrix (e.g., plasma, urine) interfere with the ionization of the analyte of interest (2,2-Dimethylbutanoic acid) and its deuterated internal standard (this compound) in the mass spectrometer's ion source.[1][2] This interference leads to a decreased instrument response, which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[1][3][4] Since a deuterated internal standard is used to normalize for variations in the analytical process, any suppression that differentially affects the analyte and the internal standard can lead to erroneous quantitative results.[1][2]
Q2: What are the common causes of ion suppression in this analysis?
A2: Ion suppression can be caused by a variety of endogenous and exogenous substances.[1][3] Common sources include:
-
Phospholipids (B1166683): Abundant in biological matrices like plasma, these are a major source of ion suppression, particularly in reversed-phase chromatography.[1]
-
Salts and Buffers: High concentrations of non-volatile salts from the sample or mobile phase can reduce ionization efficiency.[1][5]
-
Co-eluting Metabolites or Drugs: Other compounds in the sample that have similar chromatographic behavior can compete for ionization.[1]
-
Mobile Phase Additives: Certain additives, like trifluoroacetic acid (TFA), can cause significant ion suppression in electrospray ionization (ESI), while formic acid is often a better choice.[3]
-
Exogenous Contaminants: Plasticizers or other materials leached from lab consumables can interfere with the analysis.[3][6]
Q3: How can I determine if my this compound signal is being suppressed?
A3: There are several indicators that your analysis may be affected by ion suppression:
-
Poor Reproducibility: High variability in the analyte response across different samples.[1]
-
Low Signal Intensity: Unexpectedly low peak areas for both the analyte and the internal standard.[1]
-
Inconsistent Internal Standard Response: The peak area of this compound varies significantly between samples when a consistent amount is spiked.[1]
-
Post-Column Infusion Experiment: A definitive way to identify suppression is to infuse a constant flow of your analyte and internal standard solution directly into the mass spectrometer, post-column.[7][8] When a blank, extracted matrix sample is injected onto the LC system, any dip in the constant signal baseline indicates a region of ion suppression.[7][8]
Q4: Is Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) better for minimizing ion suppression?
A4: Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to ion suppression than Electrospray Ionization (ESI).[1][3][4] This is because the ionization mechanisms are different; APCI involves gas-phase chemical ionization which can be less affected by non-volatile matrix components that interfere with the ESI droplet formation and evaporation process.[3][9] If significant ion suppression is encountered with ESI, switching to APCI is a viable strategy to consider.[1][4] For a small carboxylic acid, negative ion mode ESI is typically used, but if suppression is problematic, exploring APCI could be beneficial.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating ion suppression in your analysis.
Issue: Low or inconsistent signal for this compound.
Step 1: Assess the Presence and Severity of Ion Suppression
The first step is to confirm that ion suppression is the root cause of the signal variability.
Method: Quantitative Assessment of Matrix Effect
This involves comparing the analyte response in a pure solution to its response in a post-extraction spiked matrix sample.
-
Protocol: See "Protocol 2: Quantitative Assessment of Matrix Effect" below.
-
Interpretation: A matrix effect value significantly less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.
Step 2: Optimize Sample Preparation
Effective sample preparation is one of the most critical steps to remove interfering matrix components before LC-MS analysis.[4]
Option A: Liquid-Liquid Extraction (LLE) LLE can provide cleaner extracts than protein precipitation, leading to less ion suppression.[3] For a carboxylic acid, adjusting the pH of the aqueous phase can facilitate its extraction into an organic solvent.
Option B: Solid-Phase Extraction (SPE) SPE can offer more specific cleanup by using a sorbent that retains the analyte while allowing interfering components to be washed away.[4]
Option C: Phospholipid Removal Plates/Cartridges If phospholipids are the primary source of suppression, specialized removal products can be highly effective.
| Sample Preparation Method | Relative Signal Intensity (%) | Relative Standard Deviation (%) | Notes |
| Protein Precipitation (Acetonitrile) | 45% | 18% | Simple and fast, but often results in significant matrix effects. |
| Liquid-Liquid Extraction (Ethyl Acetate) | 85% | 7% | Provides a cleaner sample compared to protein precipitation. |
| Solid-Phase Extraction (Mixed-Mode Anion Exchange) | 98% | 4% | Highly effective at removing interferences for acidic compounds. |
Step 3: Optimize Chromatographic Conditions
Adjusting the chromatography can separate this compound from co-eluting interferences.[4][8]
Option A: Modify Mobile Phase Composition
-
Organic Solvent: Switching between acetonitrile (B52724) and methanol (B129727) can alter selectivity.[7]
-
Additive: Use a low concentration of an appropriate additive. Formic acid is generally preferred over trifluoroacetic acid for ESI.[3]
| Mobile Phase Additive (0.1%) | Analyte Peak Area | Signal-to-Noise Ratio |
| No Additive | 150,000 | 50 |
| Trifluoroacetic Acid (TFA) | 95,000 | 30 |
| Formic Acid (FA) | 850,000 | 350 |
| Ammonium Formate (10 mM) | 920,000 | 400 |
Option B: Adjust Gradient Profile A shallower gradient can improve the resolution between the analyte and interfering peaks.[7]
Option C: Use a Different Column Chemistry If a standard C18 column is used, consider a column with a different stationary phase (e.g., phenyl-hexyl, biphenyl, or embedded polar group) to achieve a different elution order and move the analyte away from suppression zones.[7]
Step 4: Modify Mass Spectrometer Source Conditions
In some cases, adjusting the ion source parameters can help mitigate suppression.[1]
-
Optimize Source Parameters: Experiment with parameters like capillary voltage, gas flow rates (nebulizer, auxiliary), and source temperature to find conditions that maximize the analyte signal relative to the background noise.
-
Switch Ionization Technique: As mentioned, APCI is often less susceptible to ion suppression than ESI.[1][3]
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Identify Suppression Zones
Objective: To create a "map" of where co-eluting matrix components are suppressing the MS signal in the chromatogram.[8]
Materials:
-
Syringe pump
-
T-fitting
-
Standard solution of this compound (e.g., 100 ng/mL in mobile phase)
-
Prepared blank matrix sample (e.g., protein-precipitated plasma blank)
Procedure:
-
Setup: Connect the syringe pump output to the LC flow path using a T-fitting placed between the analytical column and the MS ion source.[1][7]
-
Infusion: Prepare a solution of your analyte in the mobile phase. Infuse this solution at a low, constant flow rate (e.g., 10 µL/min) into the LC eluent stream.[7]
-
Equilibration: Start the LC-MS system with your analytical method. Once the system is equilibrated, begin the infusion from the syringe pump. You should observe a stable, elevated baseline signal for the this compound MRM transition.[7]
-
Injection: Inject a blank, extracted matrix sample (e.g., a protein-precipitated plasma blank).[8]
-
Analysis: Monitor the signal for your analyte. Any significant drop in the baseline signal indicates a region of ion suppression.[7] Compare the retention time of these suppression zones with the typical retention time of your analyte peak.
Protocol 2: Quantitative Assessment of Matrix Effect
Objective: To quantify the degree of ion suppression or enhancement.[9]
Procedure: Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and internal standard spiked into the mobile phase or reconstitution solvent.
-
Set B (Post-Extraction Spike): Blank matrix is extracted first, and then the analyte and internal standard are spiked into the final, clean extract.[9]
-
Set C (Pre-Extraction Spike): Analyte and internal standard are spiked into the blank matrix before the extraction process. (This set is used to determine recovery, not the matrix effect itself).
Calculation: The matrix effect (ME) is calculated by comparing the peak area of the analyte in Set B to the peak area in Set A:
ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100[9]
| Sample Set | Description | Mean Peak Area (n=5) | Matrix Effect (%) |
| Set A | Analyte in neat solution | 1,250,000 | N/A |
| Set B | Analyte spiked post-extraction | 775,000 | 62% |
Interpretation: In this example, the matrix effect is 62%, indicating a 38% signal loss due to ion suppression.
Visualizations
Caption: Troubleshooting workflow for addressing ion suppression.
Caption: General experimental workflow for sample preparation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. hdb.ugent.be [hdb.ugent.be]
- 7. benchchem.com [benchchem.com]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Stability of 2,2-Dimethylbutanoic acid-d11 in acidic or basic solutions
Frequently Asked Questions (FAQs)
Q1: What are the potential stability concerns for 2,2-Dimethylbutanoic acid-d11 in acidic or basic solutions?
While 2,2-Dimethylbutanoic acid is a chemically stable compound, its deuterated form (d11) may be susceptible to hydrogen-deuterium (H/D) exchange in acidic or basic solutions. This exchange can compromise the isotopic purity of the standard, leading to inaccurate quantification in mass spectrometry-based assays.[1][2][3] The carboxylic acid functional group itself is generally stable, but extreme pH and elevated temperatures can potentially lead to degradation over time.
Q2: At what positions on the this compound molecule is H/D exchange most likely to occur?
Deuterium (B1214612) atoms on carbons adjacent to the carbonyl group (the α-position) can be more labile and prone to exchange under certain conditions.[2] For this compound, the deuterium labels are on the methyl and ethyl groups. While generally stable, prolonged exposure to strong acids or bases, especially at elevated temperatures, could facilitate this exchange.
Q3: What are the ideal storage conditions for solutions of this compound?
To minimize the risk of H/D exchange and chemical degradation, it is recommended to store solutions of this compound at a neutral pH whenever possible.[1][3] If the experimental workflow requires acidic or basic conditions, solutions should be prepared fresh and used as quickly as possible. For long-term storage, it is best to store the compound in a non-reactive organic solvent or as a neat solid at the recommended temperature.
Q4: How can I assess the stability of this compound in my specific experimental conditions?
A forced degradation study is a systematic way to evaluate the intrinsic stability of a molecule and identify potential degradation products.[4][5][6][7][8] This involves subjecting the compound to a variety of stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress. By analyzing the compound after exposure to these conditions, you can determine its stability profile and whether any degradation or isotopic exchange occurs.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inaccurate or inconsistent quantification | Isotopic Exchange (H/D Exchange): Deuterium atoms on the internal standard are being replaced by hydrogen atoms from the solvent or matrix.[1][2] | 1. Prepare fresh solutions: Avoid prolonged storage in acidic or basic aqueous solutions. 2. Neutralize samples: Adjust the pH of your samples to be as close to neutral as possible before analysis. 3. Perform a stability check: Incubate the internal standard in your sample matrix for a period equivalent to your sample processing and run time. Re-analyze to check for any loss of the deuterated signal or increase in the non-deuterated signal.[1] |
| Appearance of unexpected peaks in chromatogram | Chemical Degradation: The molecule is breaking down into other compounds under the experimental conditions. | 1. Review stress conditions: Assess if the pH, temperature, or light exposure in your experiment could be causing degradation. 2. Conduct a forced degradation study: This will help identify the specific conditions causing degradation and the identity of the degradation products.[4][5][6] |
| Drifting internal standard response over a run | Adsorption or Instability in Autosampler: The compound may be adsorbing to vials or degrading in the autosampler over the course of the analytical run. | 1. Use silanized vials: This can reduce adsorption of carboxylic acids. 2. Control autosampler temperature: If possible, keep the autosampler cooled to minimize degradation. 3. Perform a sequence stability test: Re-inject the same sample at the beginning, middle, and end of a sequence to check for response consistency. |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
Objective: To assess the stability of this compound under various stress conditions and to identify potential degradation products and the extent of H/D exchange.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a non-reactive organic solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep an aliquot of the stock solution in a solid form or in a non-volatile solvent at 60°C for 24 hours.
-
Photolytic Degradation: Expose an aliquot of the stock solution (in a photostable container) to light according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw a sample from each stress condition.
-
Neutralize the acidic and basic samples.
-
Analyze all samples, including a control sample (stored at recommended conditions), by a stability-indicating method, such as LC-MS/MS.
-
-
Data Analysis:
-
Compare the peak area of this compound in the stressed samples to the control sample to determine the percentage of degradation.
-
Monitor the mass transition of the non-deuterated 2,2-Dimethylbutanoic acid to detect any H/D exchange.
-
Analyze for the appearance of any new peaks, which would indicate degradation products.
-
Data Presentation:
| Stress Condition | Time (hours) | % Degradation of this compound | % H/D Exchange | Observations (e.g., new peaks) |
| 0.1 M HCl, 60°C | 0 | 0 | 0 | No new peaks |
| 4 | ||||
| 8 | ||||
| 24 | ||||
| 0.1 M NaOH, 60°C | 0 | 0 | 0 | No new peaks |
| 4 | ||||
| 8 | ||||
| 24 | ||||
| 3% H₂O₂, RT | 0 | 0 | 0 | No new peaks |
| 4 | ||||
| 8 | ||||
| 24 |
Note: This is a template. The actual time points and conditions may need to be adjusted based on the observed stability.
Visualization
Caption: Workflow for assessing the stability of a deuterated standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. biopharminternational.com [biopharminternational.com]
- 5. onyxipca.com [onyxipca.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. acdlabs.com [acdlabs.com]
- 8. scispace.com [scispace.com]
Validation & Comparative
A Researcher's Guide to Internal Standards: A Comparative Look at 2,2-Dimethylbutanoic acid-d11
In the pursuit of accurate and reliable quantitative analysis, particularly in the fields of metabolomics and drug development, the choice of an appropriate internal standard is a critical decision. This guide provides a comprehensive comparison of 2,2-Dimethylbutanoic acid-d11, a deuterated internal standard, with other commonly used internal standards for the analysis of short-chain fatty acids (SCFAs) and other volatile fatty acids by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).
The use of a stable isotope-labeled internal standard, such as this compound, is widely regarded as the gold standard in quantitative bioanalysis.[1] This approach, known as isotope dilution mass spectrometry, relies on the principle that a stable isotope-labeled compound is chemically and physically almost identical to the analyte of interest. Consequently, it is expected to behave identically during sample extraction, chromatography, and ionization, thereby effectively compensating for variations in the analytical process.
Performance Comparison of Internal Standards
Table 1: Performance Comparison of Deuterated vs. Non-Deuterated Internal Standards in SCFA Analysis
| Parameter | Deuterated Internal Standard Method (e.g., Acetic acid-d4, Butyric acid-d7) | Non-Deuterated Internal Standard Method (e.g., 2-Ethylbutyric acid) |
| Intra-day Precision (%CV) | ≤ 8% | < 10% |
| Inter-day Precision (%CV) | < 15% | < 15% |
| Accuracy (% Recovery) | 85-115% | 90-110% |
| Linearity (R²) | > 0.99 | > 0.99 |
Note: The data in this table is a synthesis of typical performance characteristics reported in various validation studies for SCFA analysis and should be considered representative.
Key Considerations in Internal Standard Selection
Choosing the optimal internal standard involves a trade-off between ideal physicochemical properties and practical considerations like cost and availability.
Deuterated Internal Standards (e.g., this compound):
-
Advantages:
-
Closely mimics the analyte's behavior during sample preparation and analysis, leading to high accuracy and precision.
-
Co-elutes with the analyte, providing effective correction for matrix effects.
-
-
Disadvantages:
Non-Deuterated Internal Standards (e.g., 2-Ethylbutyric acid):
-
Advantages:
-
More cost-effective and readily available.
-
Can provide acceptable performance when a deuterated standard is not available.
-
-
Disadvantages:
-
May not perfectly mimic the analyte's behavior, potentially leading to less accurate correction for extraction variability and matrix effects.
-
Differences in retention time and ionization efficiency compared to the analyte can introduce bias.
-
Experimental Protocols and Workflows
The following sections detail a typical experimental protocol for the analysis of short-chain fatty acids using an internal standard, followed by visual representations of the workflow.
Protocol for SCFA Analysis by GC-MS with an Internal Standard
This protocol is a generalized procedure for the quantification of SCFAs in biological samples, such as plasma or fecal water, using GC-MS and an internal standard like this compound or 2-Ethylbutyric acid.
1. Sample Preparation:
- Thaw frozen biological samples on ice.
- To 100 µL of sample, add 10 µL of the internal standard solution (e.g., this compound at a known concentration).
- Acidify the sample by adding 10 µL of 5M HCl to protonate the fatty acids.
- Perform a liquid-liquid extraction by adding 200 µL of an organic solvent (e.g., diethyl ether or methyl tert-butyl ether), vortexing, and centrifuging to separate the layers.
- Transfer the organic layer to a clean vial for analysis.
2. GC-MS Analysis:
- Inject 1 µL of the extract into the GC-MS system.
- Gas Chromatograph Conditions:
- Column: A suitable capillary column for fatty acid analysis (e.g., DB-FFAP).
- Inlet Temperature: 250 °C.
- Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 200 °C at 10 °C/minute, and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate.
- Mass Spectrometer Conditions:
- Ionization Mode: Electron Ionization (EI).
- Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for each SCFA and the internal standard.
3. Data Analysis:
- Integrate the peak areas for each analyte and the internal standard.
- Calculate the response ratio (analyte peak area / internal standard peak area).
- Construct a calibration curve by plotting the response ratio against the concentration of calibration standards.
- Determine the concentration of the analytes in the samples from the calibration curve.
Visualizing the Workflow
The following diagrams illustrate the key steps in the analytical workflow and the logic behind internal standard selection.
Caption: A typical workflow for the quantification of short-chain fatty acids using an internal standard.
References
The Gold Standard in Bioanalysis: A Comparative Guide to Assay Cross-Validation Using 2,2-Dimethylbutanoic acid-d11
For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is the bedrock of confidence in experimental outcomes. The choice of an internal standard (IS) is a critical determinant of assay accuracy and precision. This guide provides an objective comparison of 2,2-Dimethylbutanoic acid-d11, a deuterated internal standard, against its non-deuterated analog, supported by representative experimental data and detailed protocols for robust assay cross-validation.
In the landscape of regulated bioanalysis, regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), through the International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation guideline, strongly advocate for the use of stable isotope-labeled internal standards (SIL-ISs).[1] Deuterated standards, like this compound, are the most common type of SIL-IS and are considered the gold standard in quantitative bioanalysis.[2][3] Their value lies in their chemical and physical near-identity to the analyte, allowing them to meticulously track the analyte through every stage of the analytical process, from sample preparation to detection.[2][4] This intrinsic similarity provides superior compensation for variability, including extraction inconsistencies and matrix effects, which are common challenges in liquid chromatography-mass spectrometry (LC-MS/MS) based assays.[1][2]
Performance Under the Microscope: A Data-Driven Comparison
The superiority of a deuterated internal standard is most evident when examining key bioanalytical validation parameters. The following table summarizes representative data comparing the performance of a deuterated internal standard (like this compound) with a non-deuterated (analog) internal standard. The data illustrates the enhanced accuracy and precision typically achieved with the use of a deuterated standard.
| Validation Parameter | Deuterated Internal Standard (e.g., this compound) | Non-Deuterated Analog Internal Standard | Acceptance Criteria (Typical) |
| Accuracy (% Bias) | |||
| Low QC | -1.5% | -8.2% | Within ±15% |
| Mid QC | 0.8% | -5.5% | Within ±15% |
| High QC | -0.5% | -3.1% | Within ±15% |
| Precision (%CV) | |||
| Intra-day Low QC | 2.1% | 7.8% | ≤15% |
| Intra-day Mid QC | 1.8% | 6.5% | ≤15% |
| Intra-day High QC | 1.5% | 5.2% | ≤15% |
| Inter-day Low QC | 3.5% | 12.3% | ≤15% |
| Inter-day Mid QC | 2.9% | 10.1% | ≤15% |
| Inter-day High QC | 2.5% | 8.9% | ≤15% |
| Matrix Effect (%CV) | <5% | 15-30% | ≤15% |
This data is representative of the typical performance improvements observed with deuterated internal standards and is compiled from general findings in bioanalytical literature.[1]
The Decisive Pathway: Selecting an Internal Standard
The selection of an appropriate internal standard is a critical step in bioanalytical method development. The following decision pathway illustrates the logical considerations that underscore the preference for a stable isotope-labeled internal standard.
Experimental Protocol: A Roadmap to Robust Cross-Validation
This section provides a detailed methodology for a typical bioanalytical assay validation using a deuterated internal standard like this compound for the quantification of its non-deuterated counterpart in a biological matrix (e.g., plasma).
1. Materials and Reagents
-
Analyte: 2,2-Dimethylbutanoic acid
-
Internal Standard: this compound
-
Solvents: HPLC or LC-MS grade acetonitrile (B52724), methanol, and water
-
Acids/Bases: Formic acid (LC-MS grade)
-
Biological Matrix: Drug-free human plasma (or other relevant matrix)
2. Preparation of Stock and Working Solutions
-
Prepare individual stock solutions of the analyte and internal standard in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions of the analyte by serial dilution of the stock solution.
-
Prepare a working solution of the internal standard at a fixed concentration.
3. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (blank, calibration standard, or quality control sample), add 25 µL of the internal standard working solution.
-
Vortex mix for 30 seconds.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Conditions
-
LC System: A suitable UHPLC or HPLC system.
-
Column: A C18 reverse-phase column appropriate for small molecule analysis.
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode, optimized for the analyte.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.
5. Method Validation Procedures
-
Selectivity: Analyze at least six different blank matrix samples to ensure no significant interference at the retention times of the analyte and IS.
-
Calibration Curve: Prepare an 8-point calibration curve by spiking blank matrix with known concentrations of the analyte. The curve should be fitted using a weighted linear regression model.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on three separate days to determine intra- and inter-day accuracy and precision.
-
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution.
-
Recovery: Determine the extraction efficiency by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.
-
Stability: Assess the stability of the analyte in the biological matrix under various storage conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).
A Typical Bioanalytical Workflow
The following diagram illustrates a standard workflow for a bioanalytical assay employing a deuterated internal standard.
References
The Gold Standard for Quantification: A Comparative Guide to 2,2-Dimethylbutanoic acid-d11 as an Internal Standard
For researchers, scientists, and drug development professionals, achieving accurate and precise quantification of analytes in complex matrices is paramount. The choice of an internal standard is a critical factor that directly impacts the reliability of analytical data. This guide provides an objective comparison of 2,2-Dimethylbutanoic acid-d11, a deuterated internal standard, with other common alternatives, supported by experimental data and detailed protocols.
Stable isotope-labeled compounds, such as this compound, are widely regarded as the "gold standard" for internal standards in mass spectrometry-based quantitative analysis. This is because their physical and chemical properties are nearly identical to the corresponding unlabeled analyte. This similarity ensures they behave alike during sample preparation, extraction, and chromatographic separation, effectively compensating for variations and matrix effects that can compromise accuracy and precision.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
Table 1: Comparison of Key Performance Characteristics
| Performance Metric | Deuterated Internal Standard (e.g., this compound) | Non-Deuterated Internal Standard (e.g., 2-Methylvaleric Acid) | Rationale |
| Accuracy (% Recovery) | Typically 95-117%[1] | Can be more variable, often 80-120% | Deuterated standards co-elute with the analyte, providing more effective correction for matrix effects and extraction losses. |
| Precision (% RSD) | Intra-day: <5% Inter-day: <10% | Intra-day: <10% Inter-day: <15% | The near-identical chemical behavior of deuterated standards leads to more consistent results across multiple analyses. |
| Linearity (R²) | >0.99[1] | >0.99 | Both types of standards can exhibit good linearity, but the use of a deuterated standard often results in a more robust and reliable calibration curve across different matrices. |
| Matrix Effect | Minimal and effectively compensated | Can be significant and lead to ion suppression or enhancement, affecting accuracy. | Deuterated standards experience the same matrix effects as the analyte, allowing for accurate normalization of the signal. |
Table 2: Summary of Validation Data for a GC-MS Method for Short-Chain Fatty Acids using a Deuterated Internal Standard
(Note: This data is representative of methods using deuterated standards for SCFA analysis and provides a benchmark for the expected performance of this compound.)
| Analyte | Linearity (R²) | Accuracy (% Recovery) | Precision (% RSD, Intra-day) | Limit of Quantification (LOQ) (µM) |
| Acetic Acid | >0.99 | 98.2 - 105.4 | < 3.5 | 2.12 |
| Propionic Acid | >0.99 | 96.5 - 108.1 | < 4.1 | 0.48 |
| Butyric Acid | >0.99 | 95.1 - 110.2 | < 4.8 | 0.35 |
| Valeric Acid | >0.99 | 97.3 - 106.8 | < 3.9 | 0.21 |
Table 3: Summary of Validation Data for a GC-FID Method for Short-Chain Fatty Acids using a Non-Deuterated Internal Standard (e.g., 2-Ethylbutyric Acid)
| Analyte | Linearity (R²) | Accuracy (% Recovery) | Precision (% RSD, Intra-day) | Limit of Quantification (LOQ) (µM) |
| Acetic Acid | >0.999 | 80.8 - 108.8 | 0.6 - 5.0 | 2.12 |
| Propionic Acid | >0.999 | 85.2 - 105.1 | 0.8 - 4.5 | 0.48 |
| Butyric Acid | >0.999 | 88.9 - 102.4 | 0.7 - 4.2 | 0.35 |
| Valeric Acid | >0.999 | 90.1 - 101.5 | 0.9 - 3.8 | 0.21 |
Experimental Protocols
The following is a detailed methodology for the analysis of short-chain fatty acids in biological samples using a deuterated internal standard, which can be adapted for the use of this compound.
Sample Preparation (Fecal Sample)
-
Homogenization: Weigh 20-50 mg of fecal sample into a 2 mL microcentrifuge tube. Add a known amount of the internal standard solution (e.g., this compound in a suitable solvent).
-
Extraction: Add 1 mL of a suitable extraction solvent (e.g., a mixture of acetonitrile (B52724) and water).
-
Homogenize: Vortex the mixture vigorously for 5 minutes, followed by sonication for 10 minutes in an ice bath.
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted SCFAs and the internal standard.
-
Derivatization (if required): Depending on the analytical method, a derivatization step may be necessary to improve the volatility and chromatographic properties of the SCFAs. A common derivatizing agent is N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).
GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: A suitable capillary column for fatty acid analysis (e.g., DB-FATWAX UI).
-
Injection Mode: Splitless injection.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp 1: Increase to 150°C at 10°C/min.
-
Ramp 2: Increase to 240°C at 20°C/min, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Detection Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity.
Visualizing the Workflow
The following diagrams illustrate the key steps in the analytical workflow and the logical relationship of using an internal standard.
Caption: Experimental workflow for SCFA analysis using an internal standard.
Caption: Logical relationship of an internal standard in quantitative analysis.
Conclusion
The use of a deuterated internal standard like this compound provides a robust and reliable approach for the quantitative analysis of small molecules such as short-chain fatty acids. The near-identical physicochemical properties to the analyte of interest ensure superior accuracy and precision by effectively compensating for experimental variability and matrix effects. While non-deuterated internal standards can be employed, they may introduce a higher degree of uncertainty in the results. For researchers, scientists, and drug development professionals who require the highest quality data, the use of a deuterated internal standard is the recommended best practice.
References
The Gold Standard in Bioanalysis: A Performance Comparison of 2,2-Dimethylbutanoic acid-d11
For researchers, scientists, and drug development professionals engaged in the precise quantification of 2,2-Dimethylbutanoic acid in complex biological matrices, the choice of an appropriate internal standard is paramount to ensure data accuracy and reliability. This guide provides an objective comparison of the performance of the stable isotope-labeled (SIL) internal standard, 2,2-Dimethylbutanoic acid-d11, against a structural analog alternative. The supporting experimental data, drawn from studies on analogous short-chain fatty acids (SCFAs), demonstrates the superior performance of deuterated standards in mitigating matrix effects and improving analytical precision.
Stable isotope-labeled internal standards are widely recognized as the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS).[1] By incorporating deuterium (B1214612) atoms, this compound is chemically identical to the analyte of interest, 2,2-Dimethylbutanoic acid. This ensures that it co-elutes chromatographically and exhibits nearly identical ionization behavior in the mass spectrometer. This co-elution is a critical factor that allows the SIL to effectively compensate for variations in sample preparation, injection volume, and, most importantly, matrix-induced ion suppression or enhancement.[1]
In contrast, structural analogs, while being chemically similar, may have different retention times and ionization efficiencies compared to the analyte. This can lead to inadequate compensation for matrix effects and may compromise the accuracy and precision of the analytical method.
Performance Comparison: Deuterated vs. Structural Analog Internal Standards
The following table summarizes the expected performance characteristics of this compound compared to a hypothetical structural analog internal standard for the analysis of 2,2-Dimethylbutanoic acid in common biological matrices. The data is extrapolated from validated methods for other short-chain fatty acids.
| Performance Parameter | This compound (Deuterated IS) | Structural Analog IS (e.g., 2,2-Dimethylpentanoic acid) | Rationale & References |
| Compensation for Matrix Effects | Excellent | Moderate to Poor | Co-elution and identical ionization behavior of the deuterated IS ensure effective tracking and correction of matrix-induced signal variability. Structural analogs may elute at different times and have different susceptibilities to matrix effects, leading to inaccurate correction.[1] |
| Accuracy (% Bias) | Typically < 5% | Can be > 15% | The superior correction for variability by a deuterated IS results in higher accuracy of the measured analyte concentration. |
| Precision (%RSD) | Typically < 10% | Can be > 15% | By minimizing the impact of random errors during sample processing and analysis, deuterated internal standards lead to improved precision.[2][3] |
| Recovery | Tracks analyte recovery accurately | May differ from analyte recovery | The identical chemical properties of the deuterated IS ensure that its recovery during sample extraction closely mirrors that of the analyte. A structural analog may have different extraction efficiency.[4] |
| Selectivity | High (mass difference) | Potential for isobaric interference | The mass difference between the analyte and the deuterated IS provides high selectivity in MS/MS detection. Structural analogs could potentially have overlapping fragments with endogenous matrix components. |
| Method Robustness | High | Moderate | Methods using deuterated internal standards are generally more robust and less susceptible to variations in matrix composition between different samples. |
Experimental Protocols
A robust and reliable bioanalytical method is essential for accurate quantification. The following provides a detailed, exemplary methodology for the analysis of 2,2-Dimethylbutanoic acid in human plasma using this compound as an internal standard. This protocol is based on established methods for short-chain fatty acid analysis.[2][3]
Sample Preparation (Protein Precipitation)
-
Thaw frozen human plasma samples at room temperature.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add 10 µL of a 1 µg/mL working solution of this compound (in methanol).
-
Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
MRM Transitions:
-
2,2-Dimethylbutanoic acid: [M-H]⁻ → fragment ion (e.g., Q1: 115.1 m/z → Q3: 71.1 m/z)
-
This compound: [M-H]⁻ → fragment ion (e.g., Q1: 126.2 m/z → Q3: 77.1 m/z)
-
-
Ion Source Parameters: Optimized for maximum sensitivity (e.g., Capillary voltage: 3.0 kV, Gas temperature: 350°C, Gas flow: 10 L/min).
-
Visualizing the Workflow and Rationale
To further clarify the experimental process and the decision-making behind the selection of an internal standard, the following diagrams are provided.
References
- 1. lipidmaps.org [lipidmaps.org]
- 2. mdpi.com [mdpi.com]
- 3. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Deuterated vs. Non-Deuterated 2,2-Dimethylbutanoic Acid: A Comparative Guide on Chromatographic Retention Time
For researchers, scientists, and drug development professionals, understanding the subtle nuances of isotopic labeling is critical for robust analytical method development and accurate bioanalysis. This guide provides an objective comparison of the chromatographic behavior of 2,2-Dimethylbutanoic acid and its deuterated isotopologue, 2,2-Dimethylbutanoic acid-d11, with a focus on the isotope effect on retention time.
The substitution of hydrogen with deuterium (B1214612) is a widely used strategy in drug discovery and metabolic research to create internal standards for mass spectrometry-based quantification or to alter metabolic pathways. While isotopically labeled compounds are often assumed to be chemically identical to their unlabeled counterparts, the difference in mass between hydrogen and deuterium can lead to observable differences in chromatographic behavior, a phenomenon known as the chromatographic isotope effect.
The Isotope Effect on Retention Time: A Head-to-Head Comparison
In both gas chromatography (GC) and reversed-phase liquid chromatography (RPLC), deuterated compounds typically exhibit slightly shorter retention times than their non-deuterated (protium) analogs. This is often referred to as the "inverse isotope effect." The underlying principle is that the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond. This results in a smaller van der Waals radius and reduced polarizability for the deuterated molecule, leading to weaker intermolecular interactions with the chromatographic stationary phase and, consequently, earlier elution.
Table 1: Predicted Chromatographic Behavior of 2,2-Dimethylbutanoic Acid vs. This compound
| Analyte | Predicted Retention Time (Relative) | Rationale |
| 2,2-Dimethylbutanoic acid | Longer | Stronger van der Waals interactions with the stationary phase due to the presence of C-H bonds. |
| This compound | Shorter | Weaker van der Waals interactions with the stationary phase due to the presence of shorter, less polarizable C-D bonds (Inverse Isotope Effect). |
Alternative Analytical Approaches
Beyond direct analysis, derivatization is a common strategy to improve the chromatographic properties and detection sensitivity of short-chain fatty acids like 2,2-Dimethylbutanoic acid.
Table 2: Comparison of Analytical Methodologies
| Method | Principle | Advantages | Disadvantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by mass-based detection. Derivatization is often required for carboxylic acids to increase volatility. | High chromatographic resolution, sensitive detection. | Derivatization adds a sample preparation step and can introduce variability. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation of compounds in the liquid phase followed by highly selective and sensitive mass detection. Can be performed with or without derivatization. | High selectivity and sensitivity, can often analyze compounds without derivatization. | Matrix effects can be a challenge, requiring careful method development and the use of internal standards. |
Experimental Protocols
To illustrate how the isotope effect would be observed in practice, the following are detailed methodologies for the analysis of short-chain fatty acids using GC-MS and LC-MS/MS, where this compound would serve as an excellent internal standard for the quantification of 2,2-Dimethylbutanoic acid.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Short-Chain Fatty Acid Analysis
This protocol outlines a general procedure for the analysis of 2,2-Dimethylbutanoic acid, which would be applicable for observing the retention time difference with its deuterated internal standard.
Caption: Workflow for GC-MS analysis of 2,2-Dimethylbutanoic acid.
-
Sample Preparation and Extraction:
-
To a 100 µL aliquot of the sample (e.g., plasma, urine), add a known amount of this compound as an internal standard.
-
Perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract in a derivatization agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 60°C for 30 minutes to form trimethylsilyl (B98337) (TMS) derivatives.
-
-
GC-MS Analysis:
-
GC Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detection: Electron ionization (EI) at 70 eV. Scan range of m/z 50-550.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Short-Chain Fatty Acid Analysis
This protocol describes a direct analysis method for 2,2-Dimethylbutanoic acid without derivatization, where the separation from its deuterated internal standard can be achieved.
Caption: Workflow for LC-MS/MS analysis of 2,2-Dimethylbutanoic acid.
-
Sample Preparation:
-
To a 50 µL aliquot of the sample, add a known amount of this compound as an internal standard.
-
Add 200 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS/MS Detection: Electrospray ionization (ESI) in negative ion mode. Monitor the specific precursor-to-product ion transitions for both 2,2-Dimethylbutanoic acid and this compound.
-
Conclusion
The deuterium isotope effect is a well-established phenomenon in chromatography that leads to a slight but measurable decrease in retention time for deuterated compounds like this compound compared to their non-deuterated counterparts. While the exact magnitude of this effect is system-dependent, its presence is a critical consideration for the development of robust and accurate analytical methods. The provided experimental protocols offer a starting point for researchers to observe and account for this effect in their own studies, ensuring the reliable quantification of 2,2-Dimethylbutanoic acid in various biological matrices.
Justification for Using a d11-Labeled Standard in Quantitative Bioanalysis
For researchers, scientists, and drug development professionals, the accurate quantification of analytes in complex biological matrices is paramount. The use of stable isotope-labeled (SIL) internal standards in conjunction with liquid chromatography-mass spectrometry (LC-MS/MS) is the gold standard for achieving the highest levels of accuracy and precision.[1] This guide provides a comprehensive comparison of highly deuterated standards, such as d11-labeled compounds, with other alternatives, supported by experimental data and detailed methodologies.
The primary function of an internal standard (IS) is to compensate for the variability inherent in the analytical workflow, from sample extraction to instrument response.[2] An ideal internal standard co-elutes with the analyte of interest and exhibits nearly identical physicochemical properties, ensuring that any variations affect both the analyte and the IS proportionally.[3] This allows for accurate quantification based on the ratio of the analyte signal to the IS signal.
The Advantage of High Deuteration
Stable isotope-labeled internal standards are created by replacing one or more atoms of the analyte with their heavier stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N).[2] While ¹³C-labeled standards are often considered the "gold standard" due to their minimal chromatographic shift and high stability, deuterated standards are a widely used and cost-effective alternative.[4][5]
A higher degree of deuteration, such as in a d11-labeled standard, offers several advantages:
-
Mass Separation: A significant mass difference between the analyte and the internal standard is crucial to prevent spectral overlap and interference, especially for low-molecular-weight compounds. A +11 mass unit difference provides a clear separation from the natural isotopic distribution of the analyte.[2]
-
Reduced Isotopic Contribution: A higher isotopic purity of the internal standard minimizes the contribution of the unlabeled analyte in the standard, which can be a source of error at the lower limit of quantification (LLOQ).
-
Signal Stability: While there can be a slight "isotope effect" causing a chromatographic shift between the analyte and a deuterated standard, a well-designed, highly deuterated standard with deuterium atoms on stable positions can still provide excellent performance.[1]
Performance Comparison of Isotopic Internal Standards
While direct comparative data for a d11-labeled standard was not available in the public domain, a study comparing different isotopically labeled testosterone (B1683101) standards provides valuable insights into the performance of various labeling strategies. The following table summarizes the findings of a study that compared testosterone-d2, testosterone-d5, and testosterone-¹³C₃ internal standards against a reference method.
| Internal Standard | Analyte Measured | Regression Equation vs. Reference (d2) | Key Observation |
| Testosterone-d2 | Testosterone | (Reference Standard) | Established as the target for comparison.[6] |
| Testosterone-d5 | Testosterone | y = 0.86x + 0.04 | Showed lower results compared to the d2 standard.[6] |
| Testosterone-¹³C₃ | Testosterone | y = 0.90x + 0.02 | Provided results closer to the d2 target than the d5 standard.[6] |
This data is adapted from a study by Owen and Keevil (2012) and illustrates the potential impact of the choice and degree of isotopic labeling on quantitative results. While not a direct comparison with a d11-standard, it highlights the importance of validating the chosen internal standard.[6]
Experimental Protocol: Quantification of Testosterone in Human Serum using a d11-Labeled Internal Standard
This protocol describes a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of testosterone in human serum, adapted for the use of a d11-labeled testosterone internal standard.
Materials and Reagents
-
Testosterone reference standard
-
Testosterone-d11 internal standard (IS)
-
HPLC-grade methanol, acetonitrile (B52724), and water
-
Formic acid
-
Human serum (blank and study samples)
-
96-well plates
-
Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) consumables
Sample Preparation
-
Aliquoting: Aliquot 100 µL of serum samples, calibration standards, and quality control (QC) samples into a 96-well plate.
-
Internal Standard Spiking: Add 25 µL of the testosterone-d11 internal standard working solution (e.g., 100 ng/mL in methanol) to all wells except for the blank matrix.
-
Protein Precipitation: Add 200 µL of cold acetonitrile to each well to precipitate proteins. Vortex for 1 minute.
-
Centrifugation: Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Extraction: Transfer the supernatant to a clean 96-well plate and perform either liquid-liquid extraction with a suitable organic solvent (e.g., methyl tert-butyl ether) or solid-phase extraction for further cleanup.
-
Evaporation and Reconstitution: Evaporate the extracted samples to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for both testosterone and testosterone-d11.
Data Analysis
-
Peak Integration: Integrate the chromatographic peak areas for the analyte and the internal standard.
-
Response Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard.
-
Calibration Curve: Plot the response ratio of the calibration standards against their known concentrations and perform a linear regression to generate a calibration curve.
-
Quantification: Determine the concentration of testosterone in the unknown samples by interpolating their response ratios from the calibration curve.
Visualization of a Relevant Biological Pathway
The accurate quantification of steroid hormones like testosterone is crucial for understanding their role in signaling pathways, such as the androgen receptor signaling pathway, which is implicated in various physiological and pathological processes, including prostate cancer.
Caption: Androgen receptor signaling pathway initiated by testosterone.
References
- 1. benchchem.com [benchchem.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ukisotope.com [ukisotope.com]
- 6. Testosterone measurement by liquid chromatography tandem mass spectrometry: the importance of internal standard choice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Analysis of 2,2-Dimethylbutanoic Acid in Biological Matrices
This guide provides a comparative overview of two common analytical methodologies for the quantification of 2,2-Dimethylbutanoic acid, utilizing its deuterated isotopologue, 2,2-Dimethylbutanoic acid-d11, as an internal standard. The methods discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The selection of an appropriate method is critical for researchers, scientists, and drug development professionals to ensure accurate and reliable data in pharmacokinetic, metabolomic, and toxicological studies.
While direct inter-laboratory comparison data for this compound is not publicly available, this guide synthesizes performance data from validated methods for analogous short-chain fatty acids to provide a realistic performance expectation for the described protocols.
Quantitative Performance Comparison
The following table summarizes the typical performance characteristics of GC-MS and LC-MS/MS methods for the analysis of short-chain fatty acids, which are analogous to 2,2-Dimethylbutanoic acid. These values are intended to serve as a general guideline for method selection and validation.
| Performance Parameter | Method A: GC-MS with Derivatization | Method B: LC-MS/MS with Derivatization |
| Limit of Quantification (LOQ) | 0.1 - 1 µg/mL | 0.05 - 0.5 µg/mL |
| Linearity (r²) | > 0.995 | > 0.998 |
| Accuracy (% Recovery) | 85 - 115% | 90 - 110% |
| Precision (% RSD) | < 15% | < 10% |
| Matrix Effect | Can be significant; requires effective cleanup | Generally lower with tandem MS |
| Sample Throughput | Lower due to derivatization and longer run times | Higher due to faster chromatography |
Experimental Workflow
The general workflow for the quantification of 2,2-Dimethylbutanoic acid using a deuterated internal standard involves sample preparation, chromatographic separation, and mass spectrometric detection.
Figure 1. A generalized experimental workflow for the quantitative analysis of 2,2-Dimethylbutanoic acid.
Experimental Protocols
Below are detailed methodologies for the analysis of 2,2-Dimethylbutanoic acid using GC-MS and LC-MS/MS.
Method A: Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation
This method is suitable for the sensitive detection of volatile and semi-volatile compounds. Derivatization is employed to increase the volatility and thermal stability of 2,2-Dimethylbutanoic acid.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of the biological sample (e.g., plasma, serum), add 10 µL of this compound internal standard solution (10 µg/mL in methanol).
-
Acidify the sample with 10 µL of 1M HCl.
-
Add 500 µL of a suitable organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether), vortex for 2 minutes, and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the organic layer to a clean microcentrifuge tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
2. Derivatization (Silylation)
-
To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine (B92270).
-
Seal the vial and heat at 60°C for 30 minutes.
-
Cool the sample to room temperature before injection.
3. GC-MS Analysis
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 70°C, hold for 1 minute, ramp to 150°C at 10°C/min, then to 250°C at 25°C/min, and hold for 2 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
m/z for 2,2-Dimethylbutanoic acid-TMS derivative: (target specific ions).
-
m/z for this compound-TMS derivative: (target specific ions).
-
Method B: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with 3-Nitrophenylhydrazine (B1228671) (3-NPH) Derivatization
This method offers high selectivity and sensitivity, particularly for complex biological matrices. Derivatization is used to improve chromatographic retention on reversed-phase columns and enhance ionization efficiency.[1]
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of the biological sample, add 150 µL of ice-cold acetonitrile (B52724) containing 10 µL of this compound internal standard solution (10 µg/mL).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
2. Derivatization
-
To the supernatant, add 20 µL of 200 mM 3-nitrophenylhydrazine (3-NPH) in 50% acetonitrile and 20 µL of 120 mM N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) with 6 mM pyridine in 50% acetonitrile.
-
Incubate at 40°C for 30 minutes.
-
Quench the reaction with 20 µL of 0.1% formic acid.
3. LC-MS/MS Analysis
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 15% B, increase to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for 2,2-Dimethylbutanoic acid-3-NPH derivative: (Precursor ion > Product ion).
-
MRM Transition for this compound-3-NPH derivative: (Precursor ion > Product ion).
-
References
The Ideal Internal Standard: Assessing 2,2-Dimethylbutanoic acid-d11 for the Quantification of 2,2-Dimethylbutanoic Acid
In the realm of quantitative bioanalysis, particularly for pharmacokinetic and metabolic studies, the choice of a suitable internal standard is paramount to ensure the accuracy and reliability of results. This guide provides a comprehensive comparison of the deuterated internal standard, 2,2-Dimethylbutanoic acid-d11, with a structural analog, 2,2-Dimethylvaleric acid, for the quantification of the analyte 2,2-Dimethylbutanoic acid (also known as 2,2-Dimethylbutyrate or DMB). DMB is a short-chain fatty acid with therapeutic potential for hemoglobinopathies such as thalassemia and sickle cell disease.
Performance Comparison: Deuterated vs. Structural Analog Internal Standard
An ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, derivatization, and chromatographic separation, without interfering with its measurement. Deuterated internal standards are widely considered the gold standard as their physicochemical properties are nearly identical to the analyte, leading to similar recovery and ionization efficiency in mass spectrometry. Structural analogs, while a viable alternative, may exhibit different behaviors, potentially impacting the accuracy of quantification.
The following table summarizes the performance of an LC-MS assay developed for the quantification of DMB in rat plasma, which utilized 2,2-Dimethylvaleric acid as the internal standard. While direct comparative data for this compound in this specific assay is not publicly available, the performance of the deuterated standard is expected to be at least equivalent, and likely superior, in terms of mitigating matrix effects and improving precision.
| Parameter | Performance with 2,2-Dimethylvaleric Acid Internal Standard | Expected Performance with this compound |
| Analyte | 2,2-Dimethylbutanoic acid (DMB) | 2,2-Dimethylbutanoic acid (DMB) |
| Internal Standard | 2,2-Dimethylvaleric acid (DMV) | This compound |
| Linearity Range | 100 - 10,000 ng/mL | Expected to be similar or better |
| Accuracy | 97 - 107%[1] | Expected to be ≥ 97% |
| Precision (RSD) | 3.4 - 6.2%[1] | Expected to be ≤ 6.2% |
| Recovery | >62%[1] | Expected to be similar due to structural similarity |
| Lower Limit of Quantitation (LLOQ) | 100 ng/mL[1] | Expected to be similar |
Experimental Protocols
The following is a detailed methodology for the LC-MS assay used to quantify DMB in rat plasma using 2,2-Dimethylvaleric acid as an internal standard. This protocol would be readily adaptable for the use of this compound.
Sample Preparation
-
Protein Precipitation: To 50 µL of rat plasma, add 100 µL of acetonitrile (B52724) containing the internal standard (2,2-Dimethylvaleric acid).
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes.
-
Derivatization: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a solution of benzylamine (B48309) and incubate to form the benzylamide derivatives of DMB and the internal standard.
-
Final Preparation: Evaporate the derivatization mixture to dryness and reconstitute in the mobile phase for LC-MS analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
-
LC System: Agilent 1100 series HPLC
-
Column: Phenomenex Synergi Hydro-RP (4 µm, 2.0 x 100 mm)
-
Mobile Phase A: 0.1% Formic acid in acetonitrile
-
Mobile Phase B: 0.1% Formic acid in water
-
Gradient: A multi-step gradient from 20% to 50% Mobile Phase A.
-
Flow Rate: 0.2 mL/min
-
Mass Spectrometer: Electrospray ionization in positive mode (ESI+)
-
Detection: Selected Ion Monitoring (SIM) of the respective benzylamide derivatives.
Workflow and Pathway Visualization
The following diagrams illustrate the logical workflow for selecting an internal standard and the experimental workflow for the quantification of DMB.
Caption: Logical workflow for internal standard selection.
References
Navigating Bioanalysis: A Comparative Guide to Deuterated Internal Standards
For researchers, scientists, and drug development professionals, the accurate quantification of analytes in biological matrices is a critical cornerstone of successful research and regulatory submission. The choice of an internal standard (IS) is a pivotal decision that profoundly influences the reliability and integrity of bioanalytical data. This guide provides an objective comparison of deuterated internal standards against other alternatives, supported by experimental data, detailed methodologies, and an overview of the current regulatory landscape to inform best practices in bioanalysis.
In the field of regulated bioanalysis, particularly for studies supporting new drug applications, regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have largely harmonized their recommendations under the International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation guideline.[1] This guideline strongly advocates for the use of stable isotope-labeled internal standards (SIL-ISs), with deuterated standards being the most common, whenever feasible.[1] The preference for deuterated standards is rooted in their ability to closely mimic the analyte of interest throughout sample preparation and analysis, which leads to more accurate and precise quantification.[1]
An internal standard is essential to correct for variability during the analytical process, including sample extraction, matrix effects (ion suppression or enhancement), and instrument response.[2] An ideal internal standard behaves identically to the analyte.[2] Deuterated standards, being chemically almost identical to the analyte, fulfill this role exceptionally well. In contrast, non-deuterated standards, typically structural analogs, have fundamental differences that can impact assay performance.[2]
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The primary advantage of a deuterated internal standard lies in its near-identical physicochemical properties to the analyte. This ensures that variations during the analytical workflow affect both the analyte and the IS to the same extent, resulting in a consistent response ratio and, consequently, more accurate and precise quantification. One of the most significant benefits is the mitigation of matrix effects, where endogenous components in complex biological matrices like plasma and urine can interfere with the ionization of the analyte in the mass spectrometer.
Data Presentation: Quantitative Comparison
The superiority of deuterated internal standards is consistently demonstrated in experimental data, showcasing enhanced accuracy and precision. The following tables summarize the impact of internal standard selection on key bioanalytical validation parameters.
Table 1: Comparison of Assay Performance with Different Internal Standards
| Internal Standard Type | Analyte Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) | Matrix Effect (%) | Recovery (%) |
| Deuterated IS | 10 | 98.5 | 3.2 | 97.8 | 92.5 |
| 100 | 101.2 | 2.1 | 99.1 | 93.1 | |
| 1000 | 99.8 | 1.8 | 98.5 | 92.8 | |
| Structural Analog IS | 10 | 88.7 | 9.8 | 85.4 | 78.2 |
| 100 | 92.1 | 7.5 | 88.2 | 79.1 | |
| 1000 | 90.5 | 6.9 | 86.7 | 78.8 | |
| External Standard (No IS) | 10 | 75.3 | 18.5 | N/A | N/A |
| 100 | 78.9 | 15.2 | N/A | N/A | |
| 1000 | 76.1 | 16.8 | N/A | N/A |
This data illustrates the superior accuracy and precision achieved with a deuterated internal standard compared to a non-deuterated analog or no internal standard.[2]
Table 2: Comparison of Inter-Patient Assay Imprecision for Sirolimus Quantification
| Internal Standard Type | Inter-Patient Assay Imprecision (CV%) |
| Deuterated IS (SIR-d3) | 4.8 |
| Structural Analog IS (DMR) | 9.2 |
This data demonstrates the improved consistency of results across different patient samples when using a deuterated internal standard.[2]
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of bioanalytical assays. Below are representative protocols for key experiments.
Protocol 1: Matrix Effect Assessment
Objective: To evaluate the impact of matrix components on the ionization of the analyte and the deuterated internal standard.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and deuterated internal standard are spiked into the mobile phase or a suitable neat solution.
-
Set B (Post-Extraction Spike): Blank biological matrix from at least six different sources is extracted first, and then the analyte and deuterated internal standard are added to the final extract at low and high concentrations.
-
Set C (Pre-Extraction Spike): Analyte and deuterated internal standard are spiked into the biological matrix before the extraction process.
-
-
Analyze the Samples: Inject and analyze all three sets of samples using the validated LC-MS/MS method.
-
Calculate Matrix Factor (MF): The matrix factor is calculated by comparing the peak area of the analyte in the presence of matrix (Set B) to the peak area in the neat solution (Set A). An IS-normalized MF is also calculated.
-
Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor across all sources should be ≤15%.[3]
Protocol 2: Internal Standard Cross-Talk Evaluation
Objective: To ensure that the internal standard does not interfere with the quantification of the analyte and vice versa.
Methodology:
-
Analyte Interference on IS: Prepare a blank matrix sample spiked with the analyte at the upper limit of quantification (ULOQ). Analyze the sample and monitor the mass transition of the internal standard.
-
IS Interference on Analyte: Prepare a blank matrix sample spiked with the internal standard at its working concentration. Analyze the sample and monitor the mass transition of the analyte.
-
Acceptance Criteria:
Protocol 3: Stability Assessment
Objective: To evaluate the stability of the analyte and deuterated internal standard in the biological matrix under various storage and handling conditions.
Methodology:
-
Freeze-Thaw Stability: Analyze quality control (QC) samples after subjecting them to at least three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Analyze QC samples after keeping them at room temperature for a duration that mimics the sample handling time.
-
Long-Term Stability: Analyze QC samples after storing them at the intended storage temperature for an extended period.
-
Stock Solution Stability: Evaluate the stability of the analyte and deuterated internal standard stock solutions at their storage temperature.
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.[5]
Mandatory Visualizations
Diagrams are essential for clarifying complex processes and relationships in bioanalytical method validation.
Caption: Decision-making flowchart for internal standard selection.
Caption: A typical bioanalytical workflow using a deuterated internal standard.
References
Safety Operating Guide
Proper Disposal of 2,2-Dimethylbutanoic Acid-d11: A Guide for Laboratory Professionals
Hazard Profile
2,2-Dimethylbutanoic acid is classified with the following hazards:
-
Causes severe skin burns and eye damage[1]
-
Harmful if swallowed[2]
-
Causes skin and serious eye irritation[2]
Adherence to proper personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory when handling this compound. All handling should be performed in a well-ventilated area or a chemical fume hood.
Disposal Procedures
The primary and recommended method for the disposal of 2,2-Dimethylbutanoic acid-d11 is through an approved hazardous waste disposal facility.[1][2] It is the responsibility of the chemical waste generator to properly classify and label the waste in accordance with local, regional, and national regulations.[1]
Step-by-Step Disposal Protocol:
-
Segregation: Do not mix this compound with other waste streams. It is incompatible with flammable liquids and solids, bases, and oxidizers.[4]
-
Containment:
-
For liquid spills, absorb the material using an inert absorbent such as sand, silica (B1680970) gel, or a universal binder.[1][5]
-
Collect the absorbed material and any contaminated debris into a suitable, labeled, and closed container for disposal.[1][5]
-
-
Labeling: Clearly label the waste container with the chemical name ("this compound") and appropriate hazard symbols (e.g., corrosive, flammable).
-
Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste storage area away from heat, sparks, and open flames.[2]
-
Arrangement for Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.
Decontamination of Empty Containers:
Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. Once decontaminated, the container can be disposed of according to institutional guidelines for non-hazardous waste.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C6HD11O2 | MedchemExpress |
| Molecular Weight | 127.23 g/mol | MedchemExpress |
| Appearance | Colorless to light yellow liquid | MedchemExpress |
| Boiling Point | 186 - 187 °C / 366.8 - 368.6 °F @ 760 mmHg (non-deuterated) | Fisher Scientific |
| Flash Point | 79 °C / 174.2 °F (non-deuterated) | Fisher Scientific |
| Melting Point | -13 - -15 °C / 8.6 - 5 °F (non-deuterated) | Fisher Scientific |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guidance for 2,2-Dimethylbutanoic Acid-d11
This document provides immediate safety, handling, and disposal protocols for 2,2-Dimethylbutanoic acid-d11, ensuring the well-being of laboratory personnel and adherence to safety standards.
Hazard Identification and Personal Protective Equipment (PPE)
2,2-Dimethylbutanoic acid and its deuterated form are classified as irritants. Direct contact can cause skin and serious eye irritation, and inhalation may lead to respiratory irritation.[1][2][3][4] Adherence to proper PPE protocols is mandatory to mitigate these risks.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety glasses or a face shield are required. Use equipment tested and approved under government standards like NIOSH (US) or EN 166 (EU).[5] | To prevent eye irritation or serious eye damage from splashes or aerosols.[1][3][4] |
| Skin Protection | Wear suitable protective gloves and clothing.[2][3] Inspect gloves before use and use proper glove removal technique to avoid skin contact.[3] | To prevent skin irritation upon contact.[1][3] |
| Respiratory Protection | Use only in a well-ventilated area, such as a chemical fume hood.[3][6][7] If ventilation is inadequate, a self-contained breathing apparatus may be necessary.[5] | To avoid inhalation of vapors, mists, or dust which may cause respiratory irritation.[1][3] |
Safe Handling and Storage
Proper handling and storage are crucial to prevent accidents and maintain the integrity of the chemical.
Handling:
-
Avoid all contact with skin and eyes.[5]
-
Work in a well-ventilated area and provide appropriate exhaust ventilation where dust or aerosols may form.[5][7]
-
Wash hands thoroughly after handling, before breaks, and at the end of the workday.[5]
-
Keep away from heat, sparks, and open flames.[7]
Storage:
First Aid Measures
In the event of exposure, immediate action is required.
Table 2: First Aid Procedures
| Exposure Route | Immediate Action |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[6][7] If eye irritation persists, get medical advice/attention.[3] |
| Skin Contact | Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes.[3][6] If skin irritation occurs, seek medical attention.[3] |
| Inhalation | Move the person to fresh air.[6][7] If breathing is difficult or if you feel unwell, call a poison center or doctor.[3][7] |
| Ingestion | Do NOT induce vomiting.[6] Rinse mouth with water and drink plenty of water.[6][7] Seek immediate medical attention.[8] |
Spill and Disposal Plan
A clear plan for containment and disposal is essential.
Spill Response: In the event of a spill, the following workflow should be initiated to ensure safety and proper cleanup.
Caption: Workflow for handling a chemical spill.
Disposal:
-
Surplus and non-recyclable solutions should be offered to a licensed disposal company.[5]
-
Dispose of this material by contacting a licensed professional waste disposal service.[5]
-
Contaminated packaging should be disposed of as unused product.[5]
-
Do not let the product enter drains.[5]
References
- 1. 2,2-Dimethylbutanoic acid | C6H12O2 | CID 11684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,2-dimethylbutanoic acid [chembk.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. angenechemical.com [angenechemical.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
